1-Bromo-4-ethoxy-2,3-difluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVBJOHBGYINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650448 | |
| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156573-09-0 | |
| Record name | 1-Bromo-4-ethoxy-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: 156573-09-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Fluorinated Aryl Halide
1-Bromo-4-ethoxy-2,3-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring imparts a distinct combination of steric and electronic properties.[1] The presence of fluorine atoms is particularly noteworthy, as their incorporation into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, offering insights for its effective utilization in research and development.
Physicochemical and Computational Properties
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its application. The properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrF₂O | [2] |
| Molecular Weight | 237.04 g/mol | [2] |
| Appearance | Off-white crystalline solid or colorless to light yellow liquid | [3] |
| Melting Point | 31 °C | [3] |
| Boiling Point | 222.7 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.533 - 1.534 g/cm³ | [2][3] |
| Refractive Index | 1.497 | [3] |
| Flash Point | 107.235 °C | [3] |
| Vapor Pressure | 0.149 mmHg at 25°C | [3] |
| LogP (calculated) | 3.126 | [3] |
| Topological Polar Surface Area | 9.2 Ų | [2] |
| Rotatable Bond Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Mechanistic Considerations
The most plausible and commonly referenced synthetic route to this compound is the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Proposed Synthetic Pathway:
Caption: Synthetic route to this compound.
General Experimental Protocol: Williamson Ether Synthesis
The following is a generalized, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Materials:
-
2,3-difluoro-4-bromophenol
-
Ethyl bromide (or diethyl sulfate)
-
Potassium carbonate (or another suitable base)
-
Acetone (or another suitable polar aprotic solvent)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-4-bromophenol (1.0 eq.), potassium carbonate (1.5-2.0 eq.), and acetone.
-
Rationale: Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but generally does not participate in the reaction.
-
-
Addition of Ethylating Agent: While stirring, add ethyl bromide (1.2-1.5 eq.) to the mixture.
-
Rationale: Ethyl bromide is the electrophile that will be attacked by the phenoxide nucleophile in an SN2 reaction. A slight excess is often used to ensure complete consumption of the starting phenol.
-
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: Heating increases the reaction rate. Monitoring the reaction is crucial to determine the point of completion and to avoid the formation of byproducts from prolonged heating.
-
-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure to remove the acetone. c. Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash with deionized water and then with brine.
- Rationale: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dries the organic layer. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Rationale: This step removes residual water from the organic phase.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.
-
Rationale: Purification is necessary to remove any unreacted starting materials and byproducts to achieve the desired purity of the final product.
-
Reactivity and Applications
The bromine atom in this compound is the primary site for further chemical transformations, making it a versatile intermediate for introducing the 4-ethoxy-2,3-difluorophenyl moiety into larger molecules.
Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Illustrative Suzuki-Miyaura Coupling:
Caption: A representative Suzuki-Miyaura cross-coupling reaction.
Applications in Liquid Crystal Synthesis
A significant application of this compound is in the synthesis of liquid crystals. The difluorophenyl moiety is a common structural motif in liquid crystal molecules due to its influence on the material's dielectric anisotropy and other mesomorphic properties. For instance, a related compound, 4-bromo-2,3-difluorobenzaldehyde, is a known intermediate for novel liquid crystals, highlighting the importance of this substitution pattern in the field.[4] The bromo-functionality allows for the elongation of the molecular structure through cross-coupling reactions, a key step in creating the rod-like molecules characteristic of many liquid crystals.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the neighboring fluorine and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms, likely with mutual coupling and coupling to adjacent protons.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic C-H stretching vibrations of the aromatic ring and the ethyl group, C-O stretching of the ether linkage, and C-F and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Based on data for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also be harmful if swallowed (H302).[6]
-
Precautionary Statements:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and materials science. Its versatile reactivity, primarily centered around the bromine atom, allows for its incorporation into a wide range of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in innovative research and development endeavors.
References
- 1. 1-Bromo-2,3-difluorobenzene | C6H3BrF2 | CID 2733260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]
- 4. CN102659546A - Novel liquid crystal intermediate 4-bromine-2,3-difluoro benzaldehyde - Google Patents [patents.google.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 156573-09-0 | this compound - AiFChem [aifchem.com]
An In-Depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: Properties, Synthesis, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-ethoxy-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring, imparts a distinct combination of physical and chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1][2] The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a sought-after building block in modern drug discovery.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, an analysis of its reactivity, and a discussion of its applications, particularly in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and process development. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂O | [3][4] |
| Molecular Weight | 237.04 g/mol | [3] |
| Appearance | Off-white crystalline solid or colorless to light yellow transparent liquid | [4][5] |
| Melting Point | 31 °C | [4] |
| Boiling Point | 222.7 °C at 760 mmHg | [4] |
| Density | 1.534 g/cm³ | [4] |
| Refractive Index | 1.497 | [4] |
| Flash Point | 107.2 °C | [4] |
| LogP | 3.126 | [4] |
| Vapor Pressure | 0.149 mmHg at 25°C | [4] |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)Br)F)F | [3] |
| InChI Key | OJZVBJOHBGYINN-UHFFFAOYSA-N | [6] |
| CAS Number | 156573-09-0 | [3] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the etherification of 2,3-difluoro-4-bromophenol.[4] This precursor-product relationship is a key aspect of its production.
Detailed Experimental Protocol: Synthesis
This protocol describes a standard laboratory-scale synthesis.
Materials:
-
2,3-difluoro-4-bromophenol
-
Ethyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,3-difluoro-4-bromophenol (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
While stirring vigorously, add ethyl bromide (1.2 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude product is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
Purification Protocol
The crude product can be purified by either vacuum distillation or recrystallization.
-
Vacuum Distillation: For liquid crude product, vacuum distillation is an effective method for purification, separating the desired product from less volatile impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can yield a highly pure crystalline product.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the aromatic ring.
Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: The reaction with boronic acids or their esters in the presence of a palladium catalyst and a base is a powerful method for forming biaryl structures. This is particularly relevant in the synthesis of kinase inhibitors and other complex drug molecules.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with primary or secondary amines. This is a key step in the synthesis of many nitrogen-containing bioactive molecules.
Grignard Reagent Formation
The bromine atom can be readily converted to a Grignard reagent by treatment with magnesium metal. This opens up possibilities for nucleophilic addition to a wide range of electrophiles. A patent describes a one-pot method to prepare 4-ethoxy-2,3-difluorophenol from this compound via a Grignard reagent intermediate.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable building block in the design and synthesis of novel therapeutic agents. The fluorine atoms can modulate the electronic properties and metabolic stability of a drug molecule, while the ethoxy group can influence solubility and receptor interactions.
The rationale for using this particular building block stems from the established benefits of fluorine incorporation in drug design:
-
Increased Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, leading to a longer half-life of the drug.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.
-
Improved Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
Spectroscopic Characterization
While a comprehensive public database of spectra for this compound is not available, the expected spectral characteristics can be inferred from similar structures. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethoxy group (a triplet and a quartet) and the aromatic protons. The coupling patterns of the aromatic protons will be complex due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will provide valuable information about the electronic environment of the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum will show characteristic C-H, C-O, C-F, and C-Br stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of reactive sites and the presence of fluorine atoms make it an attractive starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its physical properties, synthetic methods, and reactivity is crucial for its effective utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]
- 5. Electronics materials,CAS#:156573-09-0,2,3-二氟-4-乙氧基溴苯,this compound [en.chemfish.com]
- 6. 156573-09-0 | this compound - AiFChem [aifchem.com]
1-Bromo-4-ethoxy-2,3-difluorobenzene molecular structure and weight.
An In-Depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Key Fluorinated Building Block for Advanced Synthesis
This guide provides an in-depth technical overview of this compound (CAS No. 156573-09-0), a pivotal fluorinated building block for researchers, medicinal chemists, and professionals in drug development and materials science. We will delve into its molecular characteristics, the strategic rationale for its use, its key synthetic applications, and detailed protocols, grounding our discussion in authoritative literature to ensure scientific integrity.
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds are of immense interest.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence key properties such as metabolic stability, lipophilicity, binding affinity, and pKa, often with minimal steric impact.[2][3] This "fluorine effect" is a cornerstone of contemporary drug design, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[4]
This compound emerges as a particularly valuable intermediate in this context. Its unique substitution pattern—a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms, and an ethoxy group—offers a versatile platform for constructing complex molecular architectures with desirable pharmacodynamic and pharmacokinetic profiles.[5]
Molecular Structure and Physicochemical Properties
The foundational characteristics of a synthetic building block dictate its reactivity and handling. This compound is an off-white to light yellow solid at room temperature, possessing the key structural and physical properties summarized below.
Molecular Identity and Structure
The arrangement of substituents on the benzene ring is key to the compound's utility. The bromine atom serves as a handle for metallation or palladium-catalyzed cross-coupling reactions. The vicinal difluoro arrangement significantly influences the electronic nature of the ring, and the ethoxy group modulates solubility and can engage in hydrogen bonding.
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The following table consolidates the key quantitative data for this compound, essential for experimental planning and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 156573-09-0 | [6] |
| Molecular Formula | C₈H₇BrF₂O | [6] |
| Molecular Weight | 237.04 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | Off-white to light yellow solid/powder | N/A |
| Melting Point | 31 °C | [3] |
| Boiling Point | 222.7 °C (at 760 mmHg) | [3] |
| Density | 1.534 g/cm³ | [3] |
| Flash Point | 107.2 °C | [3] |
| SMILES | CCOC1=C(C(=C(C=C1)Br)F)F | [6] |
| InChIKey | OJZVBJOHBGYINN-UHFFFAOYSA-N | [7] |
Core Application: Precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid
A primary and high-value application for this compound in medicinal chemistry is its role as a direct precursor to (4-ethoxy-2,3-difluorophenyl)boronic acid (CAS 212386-71-5).[7][8][9] Boronic acids are indispensable reagents in Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds.
The conversion of the bromo-compound into the corresponding boronic acid provides a stable, versatile intermediate that allows for the precise installation of the 4-ethoxy-2,3-difluorophenyl moiety into a target molecule. This is a critical step in the synthesis of many complex active pharmaceutical ingredients (APIs).
Synthetic Workflow: Borylation
The transformation is typically achieved via a halogen-metal exchange followed by quenching with a borate ester. This process must be conducted under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive organometallic intermediate.
Caption: General workflow for the synthesis of the corresponding boronic acid.
Exemplary Protocol: Synthesis of (4-ethoxy-2,3-difluorophenyl)boronic acid
This protocol is a representative procedure based on standard organometallic techniques. Note: This reaction is highly sensitive to air and moisture and must be performed by trained personnel using appropriate inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Setup: A flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with this compound (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour to ensure complete halogen-metal exchange.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Quench & Workup: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid (HCl). The mixture is stirred for 1 hour.
-
Extraction: The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or silica gel chromatography to yield the pure boronic acid.
Application in Grignard Reactions: A Published Example
Patents detailing the synthesis of complex molecules for applications such as liquid crystals provide concrete, field-proven examples of this compound's utility. In one such example, it is used to generate a Grignard reagent for subsequent nucleophilic addition.[10]
Protocol: Grignard Formation and Addition to a Ketone
This protocol is adapted from patent literature and demonstrates the compound's reactivity.[10]
-
Grignard Reagent Preparation: A flask containing magnesium turnings (1.1 eq) in anhydrous THF is activated (e.g., with an iodine crystal). A solution of this compound (1.0 eq) in THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is gently heated if necessary and then maintained at a controlled temperature (e.g., 40-60 °C) to ensure complete formation.
-
Nucleophilic Addition: A solution of a ketone, such as 1,4-dioxaspiro[4.5]decan-8-one (0.8 eq), in THF is added dropwise to the freshly prepared Grignard reagent, maintaining the temperature in the range of 50-60 °C.
-
Reaction Monitoring & Workup: The reaction is stirred for an additional hour after addition is complete. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quench: Upon completion, the reaction is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting tertiary alcohol is then purified using standard techniques.
Analytical and Quality Control Considerations
For researchers synthesizing or using this compound, rigorous analytical characterization is essential to confirm identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm) and two distinct signals in the aromatic region (typically 6.8-7.5 ppm), showing complex splitting due to H-H and H-F coupling.
-
¹³C NMR: The spectrum will show 8 distinct carbon signals, with the carbons attached to fluorine exhibiting large C-F coupling constants.
-
¹⁹F NMR: Two distinct resonances are expected, appearing as doublets (or more complex multiplets) due to F-F and F-H coupling.
-
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M+) would appear at m/z 236 and 238.
-
Chromatography: Purity should be assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Safety and Handling
This compound is a chemical intermediate and must be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautions: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 [chemicalbook.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 156573-09-0 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 7. WO2011040373A1 - èªé»çç°æ¹æ§ãè² ã®æ¶²æ¶æ§ååç©ããããç¨ããæ¶²æ¶çµæç©ããã³æ¶²æ¶è¡¨ç¤ºç´ å - Google Patents [patents.google.com]
- 8. 2,3-Difluoro-4-ethoxybenzeneboronic acid | 212386-71-5 [amp.chemicalbook.com]
- 9. m.globalchemmall.com [m.globalchemmall.com]
- 10. 4746-97-8 | 1,4-Dioxaspiro[4.5]decan-8-one | Spiroes | Ambeed.com [ambeed.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy for fine-tuning physicochemical and biological properties.[1][2] Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0) is a key exemplar of a fluorinated building block, offering a versatile scaffold for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the development of active pharmaceutical ingredients (APIs) and advanced liquid crystal materials.[1][4]
This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, focusing on a robust and widely applicable synthetic methodology. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the characterization and applications of this valuable intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇BrF₂O | [5] |
| Molecular Weight | 237.04 g/mol | [5] |
| Appearance | Colorless or light yellow transparent liquid or solid | |
| Melting Point | 31 °C | [5] |
| Boiling Point | 222.7 °C at 760 mmHg | [6] |
| Density | 1.534 g/cm³ | [5] |
| Refractive Index | 1.497 | [5] |
| Flash Point | 107.2 °C | [5] |
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and efficient route for the preparation of this compound is the Williamson ether synthesis. This classic yet powerful reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[7][8] In this specific application, the hydroxyl group of 4-bromo-2,3-difluorophenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] The key steps are:
-
Deprotonation: A base, typically a carbonate or hydroxide, abstracts the acidic proton from the hydroxyl group of 4-bromo-2,3-difluorophenol to generate the corresponding phenoxide ion. This step is crucial as the phenoxide is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed phenoxide ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl bromide) in a concerted fashion. This involves a backside attack, leading to the displacement of the bromide leaving group and the formation of the ether linkage.
Caption: SN2 mechanism of the Williamson ether synthesis.
The choice of a primary alkyl halide, such as ethyl bromide, is critical for the success of this SN2 reaction, as secondary and tertiary halides are more prone to undergo elimination reactions.[8]
Detailed Experimental Protocol
This protocol is a robust procedure for the synthesis of this compound.
Materials and Reagents:
-
4-Bromo-2,3-difluorophenol
-
Ethyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Ethylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add ethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[9] Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) can be employed.[10]
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and signals in the aromatic region corresponding to the protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atoms directly attached to fluorine will show characteristic splitting patterns.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and environment of the fluorine atoms on the aromatic ring.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern for a bromine-containing molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, C-H bonds of the ethoxy group, and the aromatic C-H and C=C bonds. The C-Br and C-F stretching vibrations will also be present.[11][12]
Applications in Research and Development
The strategic placement of the bromo, ethoxy, and difluoro substituents on the benzene ring makes this compound a highly valuable intermediate.
-
Pharmaceuticals: The bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The difluoro and ethoxy groups contribute to modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[4][13]
-
Liquid Crystals: The unique electronic and steric properties imparted by the fluorine atoms are highly desirable in the design of liquid crystal materials with specific dielectric anisotropies and other physical properties.[1][14]
Conclusion
The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this important fluorinated building block. The procedure is straightforward, utilizing readily available reagents and standard laboratory techniques. The resulting compound serves as a versatile intermediate in the synthesis of advanced materials and pharmaceuticals, underscoring the continued importance of fluorination in modern chemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. youtube.com [youtube.com]
- 11. Bromobenzene(108-86-1) IR Spectrum [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-4-ethoxy-2,3-difluorobenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility
In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone property that dictates its utility, bioavailability, and formulation potential. For a molecule like 1-Bromo-4-ethoxy-2,3-difluorobenzene, a substituted aromatic ether with potential applications as a building block in medicinal chemistry and materials science, a comprehensive understanding of its solubility profile in various organic solvents is paramount. This guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound, offering insights into its physicochemical properties, predictive solubility analysis, and robust experimental protocols for precise solubility determination. As a self-validating manual, it is designed to empower researchers to make informed decisions in experimental design and process development.
Physicochemical Profile of this compound
A thorough analysis of a compound's physicochemical properties is the first step in predicting its solubility behavior. The structural features of this compound provide significant clues to its interactions with various solvents.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrF₂O | [1][2] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| Melting Point | 31 °C | [1] |
| Boiling Point | 222.7 °C (Predicted) | [3] |
| Density | 1.533 g/cm³ (Predicted) | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.126 | [1] |
| Appearance | White to off-white crystalline solid or powder | [1][3] |
The molecule possesses a LogP value of 3.126, indicating a significant lipophilic character. This suggests a preference for nonpolar or moderately polar organic solvents over water. The presence of the ethoxy group introduces a polar ether linkage and the fluorine and bromine atoms contribute to the molecule's overall polarity and potential for dipole-dipole interactions. However, the dominant feature is the nonpolar benzene ring, which largely dictates its solubility in organic media.
Predicted Solubility in Common Organic Solvents
High Expected Solubility:
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the polar functionalities of the target molecule.
-
Chlorinated Solvents: Dichloromethane, Chloroform. The polarity and dispersion forces of these solvents are well-suited to dissolve halogenated aromatic compounds.
-
Aromatic Solvents: Toluene, Benzene. The aromatic rings of these solvents will have favorable π-π stacking interactions with the benzene ring of this compound.
-
Polar Protic Solvents: Methanol, Ethanol. Several sources explicitly state that the compound is soluble in Methanol[1][3]. The ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution in alcohols.
Moderate to Low Expected Solubility:
-
Nonpolar Aliphatic Solvents: Hexane, Cyclohexane. The significant polarity introduced by the ether and halogen groups will likely limit its solubility in purely nonpolar hydrocarbon solvents.
The following diagram illustrates the key intermolecular forces at play when dissolving this compound in a polar protic solvent like methanol.
Caption: Intermolecular interactions between this compound and Methanol.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach for determining the solubility of a solid compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation is reached.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC or GC method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
The following flowchart outlines the experimental workflow for determining solubility.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the solubility of this compound. While a lack of extensive published quantitative data necessitates a predictive approach based on its physicochemical properties, this document equips researchers with the foundational knowledge and a robust experimental protocol to determine these values with high accuracy. A thorough understanding of its solubility in a range of organic solvents is a critical enabler for its successful application in drug discovery, process chemistry, and materials science. Future work should focus on the experimental determination of the solubility of this compound in a diverse set of solvents and at various temperatures to build a comprehensive and publicly available solubility database.
References
An In-depth Technical Guide to 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of contemporary chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated organic compounds have emerged as indispensable tools. The strategic incorporation of fluorine atoms into molecular architectures can profoundly influence a compound's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Among the vast array of fluorinated building blocks, 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0) has garnered significant attention as a versatile and valuable intermediate for the synthesis of complex organic molecules.[1]
This technical guide provides a comprehensive overview of this compound, covering its commercial availability, synthesis, physicochemical properties, and applications. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical industry.
Physicochemical Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₇BrF₂O and a molecular weight of 237.04 g/mol . At room temperature, it typically presents as a colorless or light yellow transparent liquid or solid.
| Property | Value | Source |
| CAS Number | 156573-09-0 | AiFChem |
| Molecular Formula | C₈H₇BrF₂O | AiFChem |
| Molecular Weight | 237.04 g/mol | AiFChem |
| Appearance | Colorless or light yellow transparent liquid or solid | HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD |
| Purity | ≥97% to ≥99% | AiFChem, Shandong Promise New Material Co.,Ltd. |
Commercial Availability and Suppliers
This compound is commercially available from a number of specialized chemical suppliers. The typical purity offered is ≥97%, with some suppliers providing purities of ≥99%. Researchers and procurement managers can source this intermediate from the following reputable vendors, among others:
| Supplier | Purity | Notes |
| AiFChem | 97% | Available in quantities such as 100g. |
| Shandong Promise New Material Co.,Ltd. | 99% | Offers high purity grade. |
| eMolecules (via Fisher Scientific) | - | Available in quantities such as 1g.[2] |
| HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD | ≥98.5% (GC) | Provides product in liquid or solid form. |
| NINGBO INNO PHARMCHEM CO.,LTD. | - | Positions itself as a key partner for this intermediate.[1] |
Synthesis of this compound: A Proposed Pathway
A logical and efficient approach would involve the bromination of 1-ethoxy-2,3-difluorobenzene. This precursor can be synthesized from 1,2,3-trifluorobenzene through a nucleophilic aromatic substitution reaction with sodium ethoxide. The subsequent bromination would likely be directed to the position para to the activating ethoxy group.
Proposed Two-Step Synthesis:
Step 1: Synthesis of 1-ethoxy-2,3-difluorobenzene
This step involves the nucleophilic aromatic substitution of a fluorine atom from 1,2,3-trifluorobenzene with an ethoxy group.
Caption: Proposed synthesis of 1-ethoxy-2,3-difluorobenzene.
Experimental Protocol (Proposed):
-
To a solution of 1,2,3-trifluorobenzene in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium ethoxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to yield pure 1-ethoxy-2,3-difluorobenzene.
Step 2: Bromination of 1-ethoxy-2,3-difluorobenzene
This step involves the electrophilic aromatic substitution of 1-ethoxy-2,3-difluorobenzene with a brominating agent. The ethoxy group is an activating, ortho-para directing group. Due to steric hindrance from the adjacent fluorine atom, the bromine is expected to add at the para position.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
-
Dissolve 1-ethoxy-2,3-difluorobenzene in a suitable solvent such as dichloromethane or acetic acid.
-
To this solution, add a brominating agent such as N-bromosuccinimide (NBS) or bromine. The use of a catalyst, such as a Lewis acid or a protic acid, may be beneficial.
-
Stir the reaction mixture at room temperature and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
Ethoxy group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around δ 4.1 ppm.
-
Aromatic protons: Two signals in the aromatic region (δ 6.8-7.5 ppm) are expected, likely appearing as complex multiplets due to coupling with each other and with the fluorine atoms.
¹³C NMR:
-
Ethoxy group: Signals for the methyl and methylene carbons are expected around δ 15 ppm and δ 65 ppm, respectively.
-
Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine will exhibit large C-F coupling constants. The carbon attached to bromine will also have a characteristic chemical shift.
FT-IR:
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ region.
-
C=C stretching: Aromatic C=C stretching bands should appear in the 1450-1600 cm⁻¹ region.
-
C-O stretching: A strong C-O stretching band for the ether linkage is anticipated around 1200-1250 cm⁻¹.
-
C-F stretching: Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region.
-
C-Br stretching: A C-Br stretching vibration should be observed in the 500-600 cm⁻¹ region.
Mass Spectrometry (Electron Ionization):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. The fragmentation pattern would likely involve the loss of the ethoxy group, ethylene from the ethoxy group, and the bromine atom.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The difluoro and ethoxy groups contribute to the overall electronic and steric properties of the resulting molecules, which can be fine-tuned to optimize their biological activity.
While specific examples of commercial drugs or agrochemicals synthesized from this particular intermediate are not widely disclosed in public literature, its structural motifs are commonly found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapies. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic or pesticidal properties.
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. While a specific safety data sheet (SDS) for this compound is not universally available, information from structurally similar compounds suggests that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Conclusion
This compound is a commercially available and highly valuable intermediate for the synthesis of complex, fluorinated molecules. Its unique combination of a reactive bromine handle and the modulating effects of the difluoro and ethoxy substituents make it a powerful tool for medicinal and agricultural chemists. While detailed experimental data on its synthesis and spectroscopic characterization are not yet widespread in the public domain, this guide provides a solid foundation of its properties, proposed synthesis, and potential applications, underscoring its significance in the advancement of chemical research and development.
References
An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-ethoxy-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-ethoxy-2,3-difluorobenzene is a polysubstituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a bromo group, an ethoxy group, and two vicinal fluorine atoms on a benzene ring imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of complex organic molecules.[1][2] The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, making fluorinated building blocks like this one highly valuable in drug discovery.[1] This guide provides a detailed exploration of the key reactive sites of this compound, offering insights into its behavior in various organic transformations and providing a framework for its strategic utilization in synthesis.
Molecular Structure and Electronic Properties
The reactivity of this compound is dictated by the interplay of the electronic and steric effects of its substituents.
-
Bromo Group (Br): The bromine atom is a good leaving group in transition metal-catalyzed cross-coupling reactions and can also direct ortho-lithiation.
-
Ethoxy Group (O-Et): The ethoxy group is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Overall, it is an activating group and directs ortho and para electrophilic substitution. In the context of this molecule, its primary influence is on the electron density of the aromatic ring.
-
Difluoro Groups (F): The two fluorine atoms are strongly electron-withdrawing (-I effect), which significantly lowers the electron density of the aromatic ring. This deactivation makes the ring susceptible to nucleophilic aromatic substitution.
The combination of these substituents creates a unique electronic landscape, with specific positions on the ring being more prone to certain types of reactions.
Key Reactive Sites and Synthetic Transformations
The primary reactive sites on this compound can be categorized into three main areas: the carbon-bromine bond, the aromatic ring itself, and the potential for directed ortho-metallation.
The Carbon-Bromine Bond: A Gateway to Cross-Coupling Reactions
The C-Br bond is the most prominent site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C1 position.
Scientist's Notebook: The electron-withdrawing nature of the fluoro substituents can facilitate the oxidative addition of the palladium catalyst to the C-Br bond, potentially allowing for milder reaction conditions compared to electron-rich aryl bromides. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered boronic acids.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | High |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | - | - | - | Good Conversion |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Predicted)
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to substituted anilines which are prevalent in pharmaceuticals. This reaction couples this compound with a primary or secondary amine.
Scientist's Notebook: The choice of ligand is critical in Buchwald-Hartwig amination. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with a wide range of amines. The base used (e.g., NaOtBu, K₃PO₄) also plays a significant role in the reaction's success.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| 1-bromo-4-(trichloromethyl)benzene | Aryl amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 |
| 1-bromo-4-(trichloromethyl)benzene | Aliphatic amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Predicted)
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[3]
The Sonogashira coupling introduces an alkyne moiety, while the Heck reaction introduces an alkene. Both are valuable for elaborating the molecular scaffold.
-
Sonogashira Coupling: This reaction requires a palladium catalyst and a copper(I) co-catalyst to couple this compound with a terminal alkyne.
-
Heck Reaction: This reaction couples the aryl bromide with an alkene, typically in the presence of a palladium catalyst and a base.
Scientist's Notebook: For the Sonogashira coupling, the use of a copper co-catalyst is standard, though copper-free conditions have been developed.[4][5] In the Heck reaction, the electron-deficient nature of the aromatic ring in the target molecule is expected to favor the reaction.[6]
The Aromatic Ring: Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound electron-deficient and thus a candidate for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile can displace one of the fluorine atoms.
Scientist's Notebook: The regioselectivity of SNAr on this substrate is an important consideration. The fluorine at the C2 position is ortho to both the bromo and the other fluoro group, while the fluorine at C3 is meta to the bromo group. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. Therefore, displacement of the fluorine at the C2 position is likely to be favored.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Predicted)
-
In a sealed tube, dissolve this compound (1.0 mmol) in a polar aprotic solvent such as DMSO or DMF (5 mL).
-
Add the amine nucleophile (e.g., pyrrolidine, 2.0-3.0 mmol) and a base such as potassium carbonate (2.0 mmol).
-
Heat the reaction mixture at an elevated temperature (e.g., 90-120 °C) for several hours to days, monitoring the reaction progress by LC-MS.
-
Upon completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Diagram: SNAr Workflow
Caption: A generalized workflow for a nucleophilic aromatic substitution reaction.
Directed Ortho-Metallation (DoM)
While less common for this specific substrate due to the presence of the reactive C-Br bond, the potential for directed ortho-metallation exists. The ethoxy group is a known ortho-directing group for lithiation. However, the reaction would need to be carefully controlled to favor metallation over halogen-metal exchange at the C-Br bond.
Scientist's Notebook: To achieve selective ortho-lithiation, very low temperatures (e.g., -78 °C) and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be necessary. The resulting organolithium species could then be trapped with an electrophile. Halogen-metal exchange with reagents like n-butyllithium is a likely competing reaction and would lead to functionalization at the C1 position.
Conclusion
This compound is a multifaceted building block with several well-defined reactive sites. The carbon-bromine bond serves as a primary handle for a variety of powerful cross-coupling reactions, enabling the introduction of diverse functionalities. The electron-deficient aromatic ring, a consequence of the difluoro substitution, opens up possibilities for nucleophilic aromatic substitution. Finally, while more challenging, directed ortho-metallation presents another potential avenue for functionalization. A thorough understanding of these reactive sites and the interplay of the substituents is paramount for the strategic design of synthetic routes to novel and complex molecules in the fields of drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-4-ethoxy-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Biaryls in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] Its application is particularly crucial in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in numerous drug candidates.[2] The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated building blocks like 1-Bromo-4-ethoxy-2,3-difluorobenzene are of significant interest in drug discovery programs.
This document provides a comprehensive guide to developing robust Suzuki coupling protocols utilizing this compound. As an electron-deficient aryl bromide, its reactivity profile presents unique challenges and opportunities that will be addressed herein. We will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, thereby empowering researchers to not only execute the described protocols but also to troubleshoot and adapt them for their specific synthetic targets.
Physicochemical Properties of this compound
A thorough understanding of the substrate's properties is fundamental to successful reaction development.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrF₂O | [3][4] |
| Molecular Weight | 237.04 g/mol | [3][4] |
| Appearance | Off-white crystalline solid | [3] |
| Melting Point | 31 °C | [3] |
| Boiling Point | 222.69 °C at 760 mmHg | [3] |
| Density | 1.534 g/cm³ | [3] |
| Flash Point | 107.235 °C | [3] |
The Suzuki Coupling Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[5][6] A generalized mechanism is depicted below. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the fluorine atoms on the aryl bromide can facilitate this step.[7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base.[8]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: Figure 1. Simplified Suzuki Coupling Catalytic Cycle.
Recommended Protocol for Suzuki Coupling with this compound
This protocol is a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Suggested Supplier |
| This compound | 156573-09-0 | 237.04 | Alfa Chemistry[4] |
| Phenylboronic acid (example) | 98-80-6 | 121.93 | Sigma-Aldrich |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 14221-01-3 | 1155.56 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Acros Organics |
| Water (deionized, degassed) | 7732-18-5 | 18.02 | N/A |
Step-by-Step Procedure
Caption: Figure 2. Experimental workflow for the Suzuki coupling protocol.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 237 mg), the desired boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization and Troubleshooting
While the above protocol is a reliable starting point, optimization may be necessary depending on the specific boronic acid used.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poorly soluble base | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of all solvents.[9][10]- Consider a more soluble base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[9][10] |
| Protodeboronation (Loss of Boronic Acid) | - Presence of excess water- Base is too strong | - Use anhydrous conditions with a milder base like Potassium Fluoride (KF).[9]- Minimize reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve degassing technique.[10] |
| Dehalogenation of Aryl Bromide | - Formation of Pd-H species | - Screen different ligands; bulky, electron-rich phosphine ligands can be beneficial.[11]- Use a weaker base or aprotic solvents.[11] |
Safety Precautions
-
This compound is harmful if swallowed and causes skin irritation.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents like 1,4-dioxane are flammable and have associated health risks.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[12][13]
Conclusion
The Suzuki coupling of this compound is a valuable transformation for the synthesis of novel fluorinated biaryl compounds. A systematic approach to reaction setup, including careful selection of catalyst, base, and solvent, along with rigorous exclusion of oxygen, is paramount for achieving high yields and purity. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully employ this important building block in their synthetic endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. ajabs.org [ajabs.org]
- 3. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Buchwald-Hartwig amination of 1-Bromo-4-ethoxy-2,3-difluorobenzene conditions.
Application Note & Protocol Guide
Topic: Buchwald-Hartwig Amination of 1-Bromo-4-ethoxy-2,3-difluorobenzene
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in the fields of medicinal chemistry and materials science, where the aryl-amine motif is a ubiquitous structural feature in countless pharmaceuticals, agrochemicals, and organic electronic materials.[3]
This guide focuses on a specific, yet highly relevant substrate: This compound . This molecule presents a unique electronic profile; the aryl ring is activated towards oxidative addition by the electron-withdrawing effects of the two fluorine atoms, a common feature in contemporary drug candidates. Understanding and optimizing the amination of such electron-deficient systems is critical for drug development professionals.
This document serves as an in-depth technical guide, moving beyond a simple recitation of steps to explain the underlying causality of the experimental design. We will dissect the mechanistic nuances, provide field-proven protocols, and offer a framework for troubleshooting, ensuring researchers can confidently and successfully apply this reaction to their synthetic challenges.
The Catalytic Cycle: A Mechanistic Framework
A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4] The cycle can be distilled into three primary stages:
-
Oxidative Addition: The active, low-coordinate Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) intermediate.[5]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[6]
-
Reductive Elimination: The final C-N bond is formed as the desired N-aryl amine product is expelled from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Parameter Selection: A Rationale-Driven Approach
The success of the Buchwald-Hartwig amination is critically dependent on the judicious selection of four key parameters: the ligand, the palladium source, the base, and the solvent. The specific nature of this compound informs our optimal choices.
Ligand Selection: The Engine of the Reaction
The ligand is arguably the most critical component of the catalyst system.[8] For electron-deficient and sterically demanding substrates, modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are essential.[9]
-
Recommendation: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl).
-
Rationale: These ligands possess the two key features required for high catalytic activity.
-
Steric Bulk: The significant steric hindrance around the phosphorus atom accelerates the rate-limiting reductive elimination step, preventing the formation of off-cycle catalyst decomposition products.
-
Electron-Richness: The dialkylphosphino group is highly electron-donating, which increases the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl bromide to the metal.
-
-
Contrast with Older Ligands: First-generation ligands like P(o-tolyl)₃ or bidentate ligands like BINAP often require harsher conditions and have a more limited substrate scope, particularly with challenging aryl halides.[1][9]
Palladium Source: Ensuring Active Catalyst Formation
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern pre-catalysts offer superior performance and reproducibility.
-
Recommendation: XPhos Pd G3 or RuPhos Pd G3 .
-
Rationale: Pre-catalysts are air- and moisture-stable complexes that efficiently generate the active monoligated Pd(0) species under the reaction conditions.[10] This circumvents issues with inconsistent catalyst activation that can plague reactions using simple Pd salts, leading to more reliable results, especially on scale.
The Role of the Base: Deprotonation is Key
The base's primary function is to deprotonate the amine after it coordinates to the palladium(II) center, forming the crucial palladium-amido intermediate.[11] The choice of base must balance reactivity with the stability of functional groups on the substrates.
-
Primary Recommendation: Sodium tert-butoxide (NaOtBu) .
-
Rationale: NaOtBu is a strong, sterically hindered, and non-nucleophilic base that provides rapid and efficient deprotonation, driving the reaction forward.[10] For a robust substrate like this compound, it is the ideal choice for achieving high yields in a short time.
-
-
Alternative for Sensitive Substrates: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .
-
Rationale: If the amine coupling partner contains base-sensitive functional groups (e.g., esters, certain heterocycles), a weaker inorganic base is preferred.[10] These bases can minimize side reactions but may require higher reaction temperatures or longer reaction times to achieve full conversion.
-
Solvent Considerations: A Balancing Act
The solvent must solubilize the reactants and catalytic intermediates without interfering with the reaction.
-
Recommendation: Toluene or 1,4-Dioxane .
-
Rationale: Aprotic, nonpolar, or weakly polar solvents are standard for this transformation.[12][13] They provide excellent solubility for the aryl bromide and the catalyst system. While the inorganic base may not fully dissolve, creating a heterogeneous mixture, this is typical and does not impede the reaction.[12] Toluene is often preferred for its higher boiling point and efficacy.[14]
Recommended Protocols & Starting Conditions
The following protocols provide a robust starting point for the amination of this compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk or glovebox techniques. The active Pd(0) catalyst is sensitive to oxygen.[10]
Summary of Recommended Starting Conditions
| Component | Primary Amine Coupling | Secondary Amine Coupling |
| Aryl Bromide | 1.0 equiv | 1.0 equiv |
| Amine | 1.2 equiv | 1.2 equiv |
| Pd Pre-catalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) |
| Base | NaOtBu (1.4 equiv) | NaOtBu (1.4 equiv) |
| Solvent | Toluene (0.1 - 0.2 M) | Toluene (0.1 - 0.2 M) |
| Temperature | 100 - 110 °C | 100 - 110 °C |
| Time | 4 - 12 h | 12 - 24 h |
Detailed Protocol: Coupling with a Primary Aliphatic Amine (e.g., n-Butylamine)
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 2 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inerting: Seal the Schlenk tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (5-10 mL) via syringe, followed by the primary amine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete when the aryl bromide starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficiently anhydrous conditions. 3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of pre-catalyst.[10] 2. Use freshly distilled, anhydrous solvent. 3. Increase temperature in 10 °C increments. |
| Hydrodehalogenation Side Product | 1. Reaction temperature is too high. 2. Presence of water. 3. Ligand choice. | 1. Lower the reaction temperature.[10] 2. Ensure all reagents and solvents are scrupulously dry. 3. Screen alternative ligands (e.g., if using XPhos, try RuPhos or BrettPhos). |
| Incomplete Reaction with Weaker Base | 1. K₃PO₄ or Cs₂CO₃ may be too weak for the specific amine. 2. Insufficient reaction time/temperature. | 1. Switch to a stronger base like LiHMDS or NaOtBu if the substrate allows. 2. Increase reaction time and/or temperature. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly reliable and robust transformation when conducted with the appropriate modern catalyst system. The use of a bulky, electron-rich dialkylbiaryl phosphine ligand, such as XPhos or RuPhos, in combination with a well-chosen palladium pre-catalyst and a strong, non-nucleophilic base like NaOtBu, is critical for success. By adhering to rigorous inert atmosphere techniques and following the detailed protocols provided, researchers can confidently synthesize a wide array of valuable N-aryl amine building blocks for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1-Bromo-4-ethoxy-2,3-difluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of 1-Bromo-4-ethoxy-2,3-difluorobenzene in Modern Synthesis
This compound is a key building block in the synthesis of advanced organic materials and pharmaceuticals. Its unique electronic properties, imparted by the vicinal fluorine atoms and the electron-donating ethoxy group, make it a substrate of significant interest for palladium-catalyzed cross-coupling reactions. The strategic placement of these functional groups allows for a nuanced control of reactivity and provides a gateway to novel molecular architectures, particularly in the fields of liquid crystals and medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.
This guide provides an in-depth exploration of the application of this compound in several cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-tested protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be elucidated to empower researchers to not only replicate these methods but also to adapt them for their specific synthetic challenges.
The Influence of Fluorine and Ethoxy Substituents on Reactivity
The two fluorine atoms on the aromatic ring of this compound are strongly electron-withdrawing, which generally enhances the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle. Conversely, the ethoxy group is electron-donating, which can modulate the electron density of the aromatic ring and influence the overall reactivity. This electronic tug-of-war makes the selection of the appropriate catalyst system (ligand and palladium precursor) and reaction conditions paramount for achieving high yields and selectivity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl structures, which are prevalent in many biologically active molecules and functional materials. The coupling of this compound with various boronic acids or esters provides a direct route to a diverse range of 4-ethoxy-2,3-difluorobiphenyl derivatives.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of a suitable palladium catalyst and base is crucial for the successful coupling of fluorinated aryl bromides. Electron-rich and sterically hindered phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps. The base is required to activate the boronic acid for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-ethoxy-2,3-difluoro-4'-methylbiphenyl
This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methylphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Deionized Water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 4-methylphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 18 | 85-95 |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 80-90 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 16 | 88-98 |
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, leading to the synthesis of stilbenes and other vinyl-substituted aromatic compounds. The reaction of this compound with various alkenes opens a pathway to novel fluorinated stilbenoids.
Mechanistic Insights
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene coordination and insertion, and β-hydride elimination. The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations. For terminal alkenes, the aryl group typically adds to the less substituted carbon.
Caption: General experimental workflow for the Heck reaction.
Protocol: Synthesis of (E)-1-(4-ethoxy-2,3-difluorophenyl)-2-phenylethene
This protocol describes a general procedure for the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a reflux condenser, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
Protocol: Synthesis of 1-((4-ethoxy-2,3-difluorophenyl)ethynyl)benzene
This protocol outlines the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF and triethylamine (typically used as both base and solvent in part).
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC. Completion is usually observed within 2-12 hours.
-
Once complete, filter the reaction mixture through a pad of celite to remove the ammonium salt and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.
Protocol: Synthesis of 4-(4-ethoxy-2,3-difluorophenyl)morpholine
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
This compound is a versatile and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a robust starting point for the synthesis of a variety of functionalized aromatic compounds. Successful application of these methods hinges on careful consideration of the electronic nature of the substrate and the judicious selection of the catalyst system and reaction conditions. These transformations open the door to the creation of novel molecules with potential applications in the development of new pharmaceuticals and advanced materials.
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-ethoxy-2,3-difluorobenzene with Organoboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[2][3] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 1-Bromo-4-ethoxy-2,3-difluorobenzene with various organoboronic acids. The presence of both electron-donating (ethoxy) and strongly electron-withdrawing (difluoro) groups on the aromatic ring of the substrate presents a unique set of considerations for optimizing this powerful transformation.
Understanding the Reactivity of this compound
The reactivity of an aryl halide in the Suzuki-Miyaura coupling is profoundly influenced by the electronic and steric nature of its substituents. In the case of this compound, the two fluorine atoms are strongly electron-withdrawing, which generally increases the rate of the oxidative addition of the aryl bromide to the Pd(0) catalyst, the first and often rate-determining step of the catalytic cycle.[4] Conversely, the ethoxy group is electron-donating, and the ortho-fluorine atom introduces steric hindrance around the reaction center. A successful coupling strategy must balance these competing effects to achieve high yields and avoid common side reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[4] The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboronic acid forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be necessary for different organoboronic acids.
General Protocol for the Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Organoboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1.1 - 2.2 equivalents relative to Palladium)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the organoboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl bromide).
-
Degas the reaction mixture by bubbling the inert gas through the solvent for 10-15 minutes, or by subjecting the flask to three cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Conditions
The choice of catalyst, ligand, base, and solvent is crucial for a successful reaction. The following table provides recommended starting conditions for the coupling of this compound.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common, reliable Pd(0) and Pd(II) sources that are effective in a wide range of Suzuki couplings.[5] |
| Ligand | SPhos (1.1 eq to Pd) or XPhos (1.1 eq to Pd) | Bulky, electron-rich phosphine ligands are often necessary for coupling sterically hindered and electron-deficient aryl halides.[5][6] |
| Base | K₃PO₄ (2.5 equivalents) | A strong base is often beneficial for activating the boronic acid and facilitating the transmetalation step, especially with electron-deficient substrates.[7] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1) | A mixture of an organic solvent and water often enhances the solubility of the reagents and the rate of reaction. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a different precatalyst or ligand. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is added promptly. A slight excess of the boronic acid (1.2-1.5 eq) can compensate for some loss. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Aryl Bromide | Presence of protic impurities or reducing agents | Use anhydrous solvents and high-purity reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a versatile and powerful method for the synthesis of highly functionalized biaryl compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can effectively navigate the electronic and steric challenges posed by this substrate. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and drug development professionals to successfully implement this critical transformation in their synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
experimental procedure for Grignard reagent formation from 1-Bromo-4-ethoxy-2,3-difluorobenzene
Application Notes and Protocols
Topic: High-Fidelity Synthesis of 2,3-Difluoro-4-ethoxyphenylmagnesium Bromide: An Experimental Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of functionalized aryl Grignard reagents is a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon bonds essential for pharmaceutical and materials science applications.[1] This guide provides a comprehensive, field-proven protocol for the preparation of 2,3-difluoro-4-ethoxyphenylmagnesium bromide from its corresponding aryl bromide, 1-Bromo-4-ethoxy-2,3-difluorobenzene. We delve into the critical parameters governing the reaction, including magnesium activation, solvent effects, and initiation techniques, to ensure a reliable and high-yielding transformation. This document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale, troubleshooting strategies, and safety considerations to empower researchers in successfully implementing this vital organometallic synthesis.
Scientific Rationale and Mechanistic Considerations
The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond.[2] While conceptually straightforward, the practical execution requires meticulous attention to detail, as the success of the reaction is dictated by a confluence of factors.
The Imperative of Anhydrous & Inert Conditions
Grignard reagents are potent nucleophiles and exceptionally strong bases.[3] This high reactivity makes them exquisitely sensitive to protic sources, most notably water. Any trace of moisture will protonate and thereby quench the Grignard reagent as it forms, converting it into an inert hydrocarbon and magnesium salts (R-MgX + H₂O → R-H + Mg(OH)X).[1][4][5] Consequently, the entire experimental apparatus must be rigorously dried, and all reagents and solvents must be rendered anhydrous.[6][7] Furthermore, exposure to atmospheric oxygen can lead to oxidative side reactions. Therefore, maintaining a positive pressure of an inert gas, such as argon or nitrogen, throughout the procedure is non-negotiable.[1][6]
The Role of Ethereal Solvents
The choice of solvent is critical. Ethers, such as tetrahydrofuran (THF) or diethyl ether, are the solvents of choice for several reasons. They are aprotic and thus do not react with the Grignard reagent.[8][9] Crucially, the lone pairs of electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center of the Grignard reagent.[10][11][12] This solvation forms a stable complex that keeps the reagent dissolved and enhances its reactivity.[8][9] For aryl bromides, THF is often preferred due to its higher boiling point and superior solvating properties for the resulting organomagnesium species.[13]
Overcoming the Initiation Barrier: Magnesium Activation
Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the organic halide.[14] The removal or disruption of this oxide layer, a process known as "activation," is the most critical and often most challenging step in Grignard synthesis. Several methods exist:
-
Mechanical Activation: Vigorously stirring or grinding the magnesium turnings can physically break the oxide layer, exposing a fresh, reactive metal surface.[15][16]
-
Chemical Activation: The use of chemical activators is highly reliable.
-
Iodine (I₂): A small crystal of iodine can be added to the magnesium suspension. The iodine is thought to etch the oxide layer.[15] The disappearance of the characteristic purple or brown color of iodine is a common visual indicator that the reaction has been initiated.[13][17]
-
1,2-Dibromoethane (DBE): A few drops of DBE react readily with magnesium to form ethylene gas and magnesium bromide. This process cleans the magnesium surface and is a very effective activation method.[14][18][19]
-
For the synthesis of 2,3-difluoro-4-ethoxyphenylmagnesium bromide, a combination of mechanical stirring and chemical activation with iodine or DBE provides a robust path to initiation.
Experimental Workflow and Protocol
The following diagram outlines the key stages of the experimental procedure.
Caption: Workflow for the synthesis of 2,3-difluoro-4-ethoxyphenylmagnesium bromide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity/Grade | Supplier Example | Notes |
| Magnesium Turnings | Mg | 24.31 | >99.5% | Sigma-Aldrich | Store in a desiccator. |
| This compound | C₈H₇BrF₂O | 237.04 | >98% | BenchChem | Ensure it is free of moisture. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Sigma-Aldrich | Use freshly distilled from Na/benzophenone or from a solvent system. |
| Iodine | I₂ | 253.81 | ACS Reagent, >99.8% | Sigma-Aldrich | Activator. Use a single small crystal. |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | >99% | Sigma-Aldrich | Alternative activator. Use a few drops. |
| Argon or Nitrogen Gas | Ar or N₂ | - | High Purity, >99.99% | - | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (appropriate size for the scale)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas inlet (e.g., Schlenk line or balloon)
-
Glass syringes and needles
-
Thermometer or temperature probe
-
Standard laboratory glassware (graduated cylinders, beakers)
Step-by-Step Experimental Procedure
A. Preparation (Absolute Rigor Required)
-
Dry Glassware: Scrupulously clean all glassware. Dry in an oven at 120 °C for at least 4 hours (preferably overnight).[7]
-
Assemble Apparatus: Assemble the three-neck flask with the reflux condenser, dropping funnel, and inert gas inlet while still hot. Allow the apparatus to cool to room temperature under a positive flow of dry argon or nitrogen.
-
Charge Magnesium: Weigh magnesium turnings (1.2 equivalents) and quickly add them to the reaction flask against a positive flow of inert gas.
-
Prepare Aryl Bromide Solution: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (to make a final concentration of approximately 0.5 M). Transfer this solution to the dropping funnel.
B. Magnesium Activation and Reaction Initiation 5. Activate Magnesium: Add a single small crystal of iodine to the flask containing the magnesium turnings. The flask may be gently warmed with a heat gun until iodine vapor is visible. The reaction is ready for initiation when the brown color of the iodine dissipates.[13][17] 6. Initiate the Reaction: Add a small portion (~5-10%) of the aryl bromide solution from the dropping funnel to the activated magnesium. 7. Observe for Initiation: The onset of the reaction is typically indicated by one or more of the following signs: spontaneous gentle refluxing of the solvent, the appearance of turbidity (cloudiness) in the solution, and a noticeable exotherm.[17][20] If the reaction does not start within 10-15 minutes, gentle warming with the heating mantle or brief sonication in an ultrasonic bath may be required.[13][21]
C. Main Reaction and Completion 8. Controlled Addition: Once initiation is confirmed, add the remainder of the aryl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle, controlled reflux.[15] This slow addition is crucial to prevent a runaway reaction and to minimize the formation of the Wurtz coupling byproduct (an ethoxy-difluoro-biphenyl).[7][22] 9. Maintain Reaction: After the addition is complete, continue to stir the mixture. If refluxing subsides, gently heat the reaction to maintain a mild reflux for an additional 1-2 hours to ensure all the magnesium has reacted. 10. Completion: The reaction is typically complete when most of the metallic magnesium has been consumed. The resulting solution should appear as a cloudy, grayish-brown mixture. Allow the solution to cool to room temperature. The Grignard reagent is now ready for use and is best utilized immediately.[11]
Safety Precautions
| Hazard | Mitigation Measures |
| Fire Risk | Ethereal solvents like THF are extremely flammable.[22][23] Ensure no open flames or spark sources are present. Conduct the entire procedure in a well-ventilated chemical fume hood. Have a fire extinguisher rated for chemical fires readily accessible. |
| Exothermic Reaction | The formation of a Grignard reagent is highly exothermic and can lead to a runaway reaction if the aryl halide is added too quickly.[1][22] Always add the halide solution slowly and have an ice-water bath on standby to cool the reaction flask if necessary.[23] |
| Reactivity | Grignard reagents are corrosive and react violently with water.[6][22] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and gloves.[22] |
| Quenching | Never quench a Grignard reaction with water directly. For workup, slowly add the Grignard solution to a cold, stirred solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl).[15] |
Quantification and Troubleshooting
Quantification by Titration
For downstream applications requiring precise stoichiometry, determining the exact molarity of the prepared Grignard solution is essential. A common method involves titration against iodine.[24]
Brief Protocol:
-
Prepare a standard solution of iodine (I₂) in anhydrous THF containing lithium chloride (LiCl) to aid solubility.
-
Cool the iodine solution to 0 °C.
-
Slowly add the Grignard reagent solution via syringe to the stirred iodine solution.
-
The endpoint is the disappearance of the brown iodine color.[24] The molarity can be calculated based on the 1:1 stoichiometry of the reaction (RMgX + I₂ → RI + MgXI).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).2. Presence of moisture in glassware, solvent, or reagents. | 1. Re-activate the magnesium. Add another small iodine crystal or a few drops of 1,2-dibromoethane. Gentle heating or sonication can also be effective.[13][15]2. Ensure all components are scrupulously dried.[24] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.2. Insufficiently anhydrous conditions. | 1. Add the aryl bromide solution more slowly to maintain a low concentration in the flask. Ensure the reaction does not overheat.[15]2. Review all drying procedures for glassware and solvent.[24] |
| Reaction Starts then Stops | The surface of the magnesium has become coated with byproducts, preventing further reaction. | Increase the stirring rate. If necessary, briefly remove the inert gas inlet and carefully crush the magnesium turnings with a dry glass rod (use caution and a positive inert gas flow). |
References
- 1. byjus.com [byjus.com]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. Why is ether used as a solvent during Grignard rea class 11 chemistry CBSE [vedantu.com]
- 10. homework.study.com [homework.study.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. d.web.umkc.edu [d.web.umkc.edu]
- 18. echemi.com [echemi.com]
- 19. Grignard Limiting Reagent Using Bromobenzene - 609 Words | Bartleby [bartleby.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. mason.gmu.edu [mason.gmu.edu]
- 22. acs.org [acs.org]
- 23. quora.com [quora.com]
- 24. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 1-Bromo-4-ethoxy-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions, making it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3] The resulting arylalkynes are critical building blocks in medicinal chemistry, offering a rigid scaffold for the precise spatial arrangement of pharmacophores.
This document provides a detailed guide to the Sonogashira coupling of 1-Bromo-4-ethoxy-2,3-difluorobenzene. This particular aryl bromide presents a unique set of considerations due to the presence of both electron-donating (ethoxy) and strongly electron-withdrawing (difluoro) substituents. Understanding the interplay of these electronic effects is crucial for optimizing reaction conditions and achieving high yields. The difluorobenzene moiety is a key structural element in various pharmaceuticals, valued for its ability to enhance metabolic stability and modulate drug-target interactions.[4]
Mechanistic Overview: A Tale of Two Catalytic Cycles
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] While the exact intermediates can be elusive, the overall pathway provides a rational basis for experimental design.[6][7]
The Palladium Cycle:
-
Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst, often generated in situ from a Pd(II) precatalyst, is the starting point.[1][5]
-
Oxidative Addition: The aryl bromide (this compound) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate. The electron-withdrawing fluorine atoms on the aromatic ring facilitate this step.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the active Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[6]
-
Deprotonation: An amine base deprotonates the alkyne, leading to the formation of a copper acetylide intermediate.[8] This species is then ready to participate in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), a common side reaction promoted by copper.[8][9]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol
This protocol provides a general framework for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of specific parameters may be necessary for different alkynes.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | --- |
| Terminal Alkyne | ≥98% | Commercially Available | --- |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Catalyst Grade | Commercially Available | Pd(PPh₃)₄ can be used directly. If using PdCl₂(PPh₃)₂, additional PPh₃ may be beneficial. |
| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a light tan or off-white powder. Darker color may indicate oxidation. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous | Commercially Available | Must be anhydrous. Amine bases also act as the solvent in some protocols.[10] |
| Toluene or THF | Anhydrous | Commercially Available | Solvents must be thoroughly degassed. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | Commercially Available | For drying organic extracts. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and copper(I) iodide (2-10 mol%). The catalyst loading may need to be optimized.[11]
-
The flask is then sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent catalyst degradation and alkyne homocoupling.[8]
-
-
Addition of Solvent and Base:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or THF, ~0.1-0.2 M concentration of the aryl bromide) via syringe.
-
Add the anhydrous amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) via syringe.
-
-
Addition of Terminal Alkyne:
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature. A slight excess of the alkyne is typically used to ensure complete consumption of the aryl bromide.
-
-
Reaction Execution and Monitoring:
-
The reaction mixture is stirred at room temperature or heated to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the specific alkyne and may require some empirical optimization.[12] For less reactive aryl bromides, higher temperatures may be necessary.[8]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated aqueous ammonium chloride solution to remove the amine base and copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and CuI. Ensure proper inert atmosphere techniques.[8] |
| Insufficient temperature | Gradually increase the reaction temperature. Aryl bromides often require heating.[8] | |
| Poor quality of reagents/solvents | Use anhydrous and degassed solvents and high-purity reagents.[8] | |
| Formation of Alkyne Homocoupling (Glaser) Product | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[8] |
| High concentration of copper catalyst | Reduce the amount of CuI or consider a copper-free protocol.[8] | |
| Formation of Palladium Black | Catalyst decomposition | Use fresh, high-purity reagents and solvents. Some solvents like THF may promote this.[8][13] Consider using a more robust ligand. |
| Difficulty in Product Purification | Unreacted starting materials | Optimize reaction time and temperature to drive the reaction to completion. |
| Amine base or copper salt contamination | Perform a thorough aqueous work-up with saturated ammonium chloride. |
Concluding Remarks
The Sonogashira coupling of this compound provides a reliable and efficient route to valuable fluorinated arylalkyne building blocks. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this methodology for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocol and troubleshooting guide presented here serve as a comprehensive resource to facilitate the successful implementation of this important transformation.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings with 1-Bromo-4-ethoxy-2,3-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-4-ethoxy-2,3-difluorobenzene. This resource is designed for researchers, chemists, and process development professionals who are looking to improve reaction yields, minimize impurities, and troubleshoot common challenges encountered with this specific electron-deficient aryl bromide.
The structure of this compound presents unique characteristics. The presence of two electron-withdrawing fluorine atoms ortho and meta to the bromine significantly influences the electronic properties of the C-Br bond. This generally accelerates the initial oxidative addition step, which is often rate-limiting in Suzuki couplings.[1] However, subsequent steps in the catalytic cycle or competing side reactions can become new bottlenecks, leading to suboptimal results.
This guide provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues, grounded in mechanistic principles and field-proven strategies.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common high-level issues encountered during the reaction.
Q1: My reaction shows low to no conversion of the starting aryl bromide. What are the first things I should check?
A1: When faced with a stalled reaction, a systematic review of the core reaction parameters is essential. The issue often lies with catalyst deactivation, insufficient reactivity in the transmetalation step, or improper reaction setup.
-
Catalyst and Ligand Integrity: The choice of the palladium source and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this type of substrate.[2] Ensure your palladium precatalyst is active and the ligand has not degraded. For electron-deficient systems, bulky, electron-rich phosphine ligands are often required to promote the crucial reductive elimination step.
-
Base Efficacy: The base is not merely a spectator; it is critical for activating the boronic acid to form the boronate species required for transmetalation.[2] If the base is too weak or poorly soluble, this step can stall.
-
Inert Atmosphere: The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (Argon or Nitrogen) can lead to catalyst oxidation and deactivation.[3]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid partner. Boronic acids, in particular, can degrade over time.
Q2: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid (homocoupling). What causes this and how can it be minimized?
A2: Boronic acid homocoupling is a common side reaction, typically indicating the presence of oxygen or an issue with the palladium catalyst's oxidation state.[4][5]
-
Mechanism of Homocoupling: This side reaction is often promoted by Pd(II) species, which can arise from using a Pd(II) precatalyst without efficient in-situ reduction, or from the oxidation of the active Pd(0) catalyst by residual oxygen.[4][6] In the presence of O₂, a catalytic cycle involving two boronic acid molecules can become dominant.[5]
-
Troubleshooting Strategies:
-
Improve Degassing: This is the most critical step. Sparge your solvents with an inert gas (Ar or N₂) for 15-30 minutes before use. Ensure all glassware is dried and purged, and maintain a positive pressure of inert gas throughout the reaction.[7]
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) salts such as Pd(OAc)₂ or PdCl₂.[7]
-
Use a Slight Excess of Boronic Acid: Employing a small excess (e.g., 1.1–1.2 equivalents) of the boronic acid can sometimes help favor the cross-coupling pathway over homocoupling.[8]
-
Q3: My starting aryl bromide is consumed, but the main product is 1-ethoxy-2,3-difluorobenzene (dehalogenation). Why is this happening?
A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a competing pathway that indicates a problem in the catalytic cycle after the oxidative addition step.[4]
-
Causality: After the oxidative addition of this compound to the Pd(0) center, the resulting Ar-Pd(II)-Br complex is formed. If a hydride source is present, the complex can undergo reductive elimination with the hydride instead of the organic group from the boronic acid, leading to the dehalogenated product.[4] Sources of hydride can include certain bases (like those with formate impurities), solvents (especially alcohols at high temperatures), or water.
-
Mitigation Strategies:
-
Solvent Choice: Be cautious with alcohol-based solvents, which can be hydride donors. Aprotic solvents like dioxane, toluene, or DMF are often preferred.[9]
-
Base Purity: Ensure your base is free of contaminants that could act as hydride sources.
-
Optimize Conditions: Re-evaluate the catalyst/ligand combination. A more efficient ligand can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.
-
Q4: I'm losing my boronic acid coupling partner to protodeboronation. How can I prevent this?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source, converting the boronic acid back to its parent arene. This is particularly problematic with electron-deficient or heteroaromatic boronic acids.[10]
-
Underlying Cause: The C-B bond is susceptible to hydrolysis, especially under harsh basic conditions or in the presence of excess water.
-
Preventative Measures:
-
Use Anhydrous Conditions: While a small amount of water is often necessary to facilitate the action of the base, excess water can promote protodeboronation. Using anhydrous solvents and a carefully controlled amount of water can be beneficial.[2]
-
Optimize the Base: Very strong bases, particularly hydroxides, can accelerate this side reaction. Consider using K₃PO₄ or Cs₂CO₃, which are effective but can be less aggressive in promoting protodeboronation compared to NaOH or KOH.[2]
-
Use Boronic Esters: Boronic esters, such as pinacol (Bpin) esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[10][11] They can often be used directly and may provide a more controlled release of the active boron species.
-
Part 2: In-Depth Optimization Strategies
A successful Suzuki coupling is a finely tuned balance of catalyst, ligand, base, and solvent. For a challenging substrate like this compound, a systematic optimization of these components is key.
Catalyst and Ligand Selection: The Engine of the Reaction
The electron-deficient nature of the aryl bromide makes oxidative addition relatively facile. Therefore, the bottleneck may shift to the transmetalation or reductive elimination steps. The ligand choice is critical to accelerate these slower steps.
Expert Insight: For electron-deficient aryl halides, the ideal ligands are typically bulky and electron-rich.
-
Bulky Ligands: Steric bulk promotes the final reductive elimination step, which is often rate-limiting, to release the product and regenerate the Pd(0) catalyst.
-
Electron-Rich Ligands: High electron density on the ligand's phosphorus atoms increases the electron density on the palladium center, which also facilitates reductive elimination.
Table 1: Recommended Catalyst & Ligand Systems for Electron-Deficient Aryl Bromides
| Catalyst Precursor | Ligand | Key Characteristics | Suitability for Topic Substrate |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos | Bulky, electron-rich biaryl phosphine. Excellent for promoting reductive elimination. | High. A first-choice for screening. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos | Similar to SPhos with even greater steric bulk. Very effective for difficult couplings. | High. Another excellent candidate for screening.[12] |
| Pd(dppf)Cl₂ | (dppf) | Ferrocene-based bidentate ligand. A robust and versatile choice. | Moderate to High. A good general-purpose system to try. |
| Pd(PPh₃)₄ | (PPh₃) | Less bulky and less electron-rich than Buchwald-type ligands. | Low. Often inefficient for this substrate class; may lead to slow reaction and side products.[2] |
The Critical Role of the Base and Solvent
The base and solvent work in concert to facilitate the transmetalation step. The base activates the boronic acid by forming a more nucleophilic "ate" complex, and the solvent must ensure all components are sufficiently soluble.
Expert Insight: A stronger, non-nucleophilic base is often required to accelerate transmetalation when coupling with electron-deficient partners. The solvent system must be able to dissolve both the organic substrates and the inorganic base.
Table 2: Base and Solvent System Evaluation
| Base | Recommended Solvent(s) | Advantages | Considerations |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Strong, effective base for challenging couplings.[2] Often gives higher yields than carbonates. | Can be hygroscopic. Ensure it is finely powdered for best results. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane/H₂O, Toluene/H₂O, DMF | Highly effective due to its high basicity and solubility in organic solvents.[2] | More expensive than other options. |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, DMF, Toluene/EtOH/H₂O | A standard, cost-effective choice.[12] | May not be strong enough for difficult couplings, potentially leading to slow reactions. |
Part 3: Visual Guides and Experimental Protocols
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow Diagram
Use this decision tree to guide your optimization efforts when encountering low yields.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
General Protocol for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, 10:1 v/v)
-
Schlenk flask or reaction vial, magnetic stir bar, inert gas supply (Ar or N₂)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the aryl bromide.[3]
-
Reaction Execution: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Catalyst/Ligand Screening
To efficiently find the optimal conditions, run small-scale parallel reactions.
-
Preparation: Arrange a set of identical reaction vials with small stir bars.
-
Reagent Addition: To each vial, add the aryl bromide (e.g., 0.1 mmol), boronic acid (0.12 mmol), and base (0.2-0.3 mmol).
-
Catalyst/Ligand Addition: In a glovebox or under a flow of inert gas, add the specific palladium precatalyst and ligand combination to each designated vial.
-
Reaction: Add degassed solvent to each vial, seal them, and place them in a preheated aluminum block on a stirrer hotplate. Run all reactions at the same temperature for a set period (e.g., 12 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and yield for each condition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Buchwald-Hartwig Amination of 1-Bromo-4-ethoxy-2,3-difluorobenzene
Welcome to the technical support center for the Buchwald-Hartwig amination of 1-bromo-4-ethoxy-2,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic nature of this substrate, featuring both electron-withdrawing difluoro substituents and an electron-donating ethoxy group, presents a distinct set of challenges. This document provides in-depth troubleshooting advice, frequently asked questions, and a robust starting protocol to facilitate successful and reproducible outcomes in your laboratory.
Troubleshooting Guide: Navigating Common Side Reactions and Performance Issues
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a low yield of my desired N-arylated product, with a significant amount of unreacted this compound remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the Buchwald-Hartwig amination of this substrate often points to suboptimal catalyst activity or catalyst inhibition. The difluoro substitution pattern makes the aryl bromide electron-deficient, which generally favors the initial oxidative addition step of the catalytic cycle.[1] However, other factors can impede the reaction.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed.
-
Solution: Ensure rigorous exclusion of oxygen from your reaction. Degas your solvent thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen). Using a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can provide a more reliable source of the active Pd(0) species compared to Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
-
Ligand Selection: The chosen phosphine ligand may not be suitable for this specific transformation.
-
Inappropriate Base: The base might not be strong enough to deprotonate the amine or the intermediate palladium-amine complex effectively.
-
Solution: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can also promote side reactions.[3] For substrates with sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, particularly when paired with an appropriate ligand.[4][5] A screen of different bases is recommended.
-
-
Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[6] If solubility is an issue, a more polar aprotic solvent like DMF could be considered, although it may be less ideal for catalyst stability at high temperatures.
-
Issue 2: Formation of 1-Ethoxy-2,3-difluorobenzene (Hydrodebromination)
Question: My reaction is producing a significant amount of the debrominated side product, 1-ethoxy-2,3-difluorobenzene. How can I suppress this hydrodebromination?
Answer:
Hydrodebromination (or more generally, hydrodehalogenation) is a common side reaction in Buchwald-Hartwig aminations.[7][8] It typically arises from a competing pathway where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to give the dehalogenated arene.
Potential Causes & Solutions:
-
β-Hydride Elimination: If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amido intermediate can generate a palladium-hydride species.
-
Solution: Employing bulky phosphine ligands can sterically hinder the conformation required for β-hydride elimination and accelerate the desired reductive elimination of the C-N bond.[1]
-
-
Base-Promoted Decomposition: Certain bases can react with components of the reaction mixture to generate sources of hydride.
-
Solution: Switching to a different base, for instance from an alkoxide to a carbonate or phosphate, can sometimes mitigate this issue.
-
-
Water Content: Trace amounts of water in the reaction can react with the base and other components to generate palladium-hydride species.
-
Solution: Ensure all reagents and the solvent are scrupulously dried. Use of freshly dried solvents and handling of hygroscopic bases in a glovebox are recommended.
-
Issue 3: Detection of 2,3-Difluorophenol (Ether Cleavage)
Question: I have identified 2,3-difluorophenol as a byproduct in my reaction mixture. What is causing the cleavage of the ethoxy group?
Answer:
The presence of 2,3-difluorophenol indicates cleavage of the aryl ether bond. This can be a problematic side reaction, especially when strong bases are used at elevated temperatures.
Potential Causes & Solutions:
-
Base-Mediated Ether Cleavage: Strong alkoxide bases like NaOtBu can, in some cases, act as nucleophiles or promote elimination reactions that lead to ether cleavage, particularly at higher temperatures.
-
Reaction Temperature: High reaction temperatures can accelerate the rate of ether cleavage.
-
Solution: If the desired amination reaction has a reasonable rate at a lower temperature, reducing the reaction temperature can help to minimize this side reaction. This may require longer reaction times. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is advisable.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium source is best for this reaction?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[6] For more reliable and reproducible results, especially with challenging substrates, the use of pre-formed palladium pre-catalysts is highly recommended. Buchwald's G3 or G4 pre-catalysts, which incorporate the phosphine ligand, are excellent choices as they are air- and moisture-stable and generate the active catalyst cleanly upon heating.[2]
Q2: How do the difluoro substituents affect the reaction?
A2: The two fluorine atoms are strongly electron-withdrawing, which makes the aryl bromide more electron-deficient. This generally accelerates the oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-limiting step in the catalytic cycle.[1] However, the electronic effects can also influence the subsequent reductive elimination step.
Q3: Is there a risk of hydrodefluorination?
A3: While less common than hydrodebromination in palladium-catalyzed reactions, cleavage of C-F bonds is possible under certain conditions. Some metal-free amination reactions of aryl fluorides have been shown to have a competitive hydrodefluorination pathway.[9] In the context of a Buchwald-Hartwig reaction, this is less likely to be a major side reaction, but it is a possibility to be aware of, especially if harsh conditions are employed. If you observe unexpected byproducts, mass spectrometry can help to identify if hydrodefluorination is occurring.
Q4: What is the optimal ligand-to-palladium ratio?
A4: For monodentate biarylphosphine ligands like XPhos or RuPhos, a ligand-to-palladium ratio of 1:1 to 2:1 is typically used. When using a palladium source like Pd₂(dba)₃, a 2:1 ligand-to-palladium ratio is common. If you are using a pre-catalyst, additional ligand is not usually necessary but can sometimes be beneficial.
Recommended Starting Protocol
This protocol is a robust starting point for the Buchwald-Hartwig amination of this compound, based on conditions found to be successful for structurally similar substrates.[5] Optimization of the ligand, base, solvent, and temperature may be necessary for your specific amine coupling partner.
Reagents and Equipment
-
This compound
-
Amine of choice
-
Pd₂(dba)₃ (or a suitable pre-catalyst)
-
Xantphos (or another suitable biarylphosphine ligand)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous toluene or 1,4-dioxane
-
Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and K₃PO₄ (1.4 mmol, 1.4 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Parameter | Recommended Starting Condition | Alternative Conditions for Optimization |
| Palladium Source | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | Xantphos (2 mol%) | XPhos, RuPhos, BrettPhos (2-4 mol%) |
| Base | K₃PO₄ (1.4 equiv) | NaOtBu (1.4 equiv), Cs₂CO₃ (1.5 equiv) |
| Solvent | Toluene | 1,4-Dioxane, t-BuOH |
| Temperature | 100 °C | 80-120 °C |
| Concentration | 0.2 M | 0.1-0.5 M |
Visualizing the Catalytic Cycle and Side Reactions
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main catalytic cycle for the Buchwald-Hartwig amination and the key side reactions.
References
- 1. research.rug.nl [research.rug.nl]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Bromo-4-ethoxy-2,3-difluorobenzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS No. 156573-09-0). The following question-and-answer format addresses common challenges encountered during the post-reaction work-up and purification of this important fluorinated intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its synthesis, typically proceeding through pathways like the Williamson ether synthesis or Sandmeyer-type reactions, can yield a crude product containing unreacted starting materials, side-products, and residual reagents.[2] Effective purification is paramount to ensure the quality and reactivity of this intermediate in downstream applications. This guide provides a systematic approach to identifying and resolving common purification hurdles.
Physical and Chemical Properties
A thorough understanding of the target compound's properties is the foundation of a successful purification strategy.
| Property | Value |
| CAS Number | 156573-09-0 |
| Molecular Formula | C₈H₇BrF₂O |
| Molecular Weight | 237.04 g/mol [3] |
| Melting Point | 31 °C[1] |
| Boiling Point | 222.7 ± 35.0 °C at 760 mmHg[1] |
| Appearance | Colorless or light yellow transparent liquid or solid[3] |
| Solubility | Soluble in methanol and other common organic solvents. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Work-up and Extraction
Question 1: After quenching my reaction, I'm observing a persistent emulsion during the aqueous work-up. How can I break it?
Answer: Emulsion formation is common when dealing with halogenated aromatic compounds due to their density and the presence of basic or acidic residues.
-
Causality: Emulsions are stabilized by finely dispersed, insoluble materials and surfactants (like salts of organic acids or bases) at the aqueous-organic interface. The high density of the brominated compound can also contribute to this issue.
-
Troubleshooting Steps:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break up the emulsion by "salting out" the organic component.
-
Solvent Modification: If the emulsion persists, add a small amount of a different organic solvent with a lower density, such as diethyl ether or ethyl acetate, to the extraction solvent. This can alter the overall density and polarity of the organic phase, aiding separation.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically separating the layers.
-
Question 2: My organic layer is a dark color after extraction. What is the likely cause and how can I address it?
Answer: Dark coloration often indicates the presence of colored impurities, which can arise from side reactions or decomposition.
-
Causality: In Sandmeyer-type reactions, diazonium salt decomposition can lead to the formation of colored byproducts. In Williamson ether syntheses, prolonged heating or the presence of impurities in the starting phenol can cause discoloration.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: After drying the organic layer, add a small amount of activated carbon (charcoal) and stir for 15-30 minutes at room temperature. The activated carbon will adsorb many colored impurities. Subsequently, filter the solution through a pad of Celite® to remove the carbon. Caution: Use activated carbon judiciously, as it can also adsorb some of your desired product.
-
Aqueous Bisulfite Wash: If the color is suspected to be from residual bromine or iodine, wash the organic layer with a 10% aqueous sodium bisulfite or sodium thiosulfate solution until the color dissipates.
-
Section 2: Column Chromatography
Question 3: I'm having difficulty separating my product from a closely eluting impurity via column chromatography. What can I do to improve resolution?
Answer: Achieving good separation of structurally similar halogenated aromatics requires careful optimization of your chromatography conditions.
-
Causality: Impurities such as isomers (e.g., from incomplete regioselectivity in a Sandmeyer reaction) or starting materials with similar polarities can co-elute with the product.
-
Troubleshooting Steps:
-
Solvent System Optimization: The choice of eluent is critical.
-
TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.2-0.4 for your product.
-
Solvent Polarity: Start with a non-polar solvent system like hexane/ethyl acetate or cyclohexane/ethyl acetate. A common starting point for compounds of this polarity is a 95:5 to 90:10 mixture.
-
Gradient Elution: If a single solvent system doesn't provide adequate separation, use a shallow gradient elution, slowly increasing the polarity of the mobile phase.
-
-
Stationary Phase Selection:
-
Standard Silica: For most applications, standard silica gel (60 Å, 230-400 mesh) is suitable.
-
Alternative Sorbents: If separation on silica is poor, consider using alumina (neutral or basic) or a bonded-phase silica like a phenyl or cyano column, which can offer different selectivity for aromatic compounds.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling. A wet slurry packing method is generally preferred.
-
Concentrated Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column in a narrow band.
-
-
Experimental Protocol: Flash Column Chromatography
-
Preparation: Based on TLC analysis, prepare the chosen solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, allowing it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Recrystallization
Question 4: My product is "oiling out" instead of crystallizing during recrystallization. What's going wrong?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
-
Causality: This typically happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 31 °C), or if the solution is supersaturated with impurities that depress the melting point.
-
Troubleshooting Steps:
-
Lower the Cooling Temperature: If using a high-boiling point solvent, try cooling the solution to a much lower temperature (e.g., in an ice-salt bath or freezer) after it has reached room temperature.
-
Change Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a compound with a low melting point, a lower-boiling point solvent or solvent pair is often necessary. Good starting points for this compound would be:
-
Single Solvents: Methanol, ethanol, or isopropanol.
-
Solvent Pairs: Hexane/diethyl ether or hexane/dichloromethane.
-
-
Induce Crystallization: If the solution is clear and cool, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure product.
-
Reduce Impurity Load: If the crude product is very impure, "oiling out" is more likely. Consider a preliminary purification by column chromatography before attempting recrystallization.
-
Experimental Protocol: Recrystallization from a Solvent Pair (e.g., Hexane/Dichloromethane)
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent (dichloromethane) at room temperature.
-
Addition of "Bad" Solvent: Slowly add the "bad" solvent (hexane) with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Gently warm the mixture until the cloudiness just disappears, creating a hot, saturated solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Section 4: Distillation
Question 5: I'm considering distillation for purification. When is this an appropriate technique for this compound?
Answer: Distillation is a viable option if the impurities have significantly different boiling points from the product.
-
Causality: Distillation separates components of a liquid mixture based on differences in their volatilities.
-
Considerations:
-
Boiling Point Difference: This method is most effective if the boiling points of the impurities are at least 25-30 °C different from that of the product (222.7 °C).
-
High Boiling Point: The high boiling point of this compound means that vacuum distillation is highly recommended to prevent potential decomposition at atmospheric pressure. A vacuum will lower the boiling point to a more manageable temperature.
-
Thermal Stability: Ensure the compound is stable at the required distillation temperature, even under vacuum.
-
-
When to Use: Distillation is particularly useful for removing low-boiling residual solvents or high-boiling, non-volatile impurities (like polymeric byproducts). It is generally less effective for separating isomers.
Section 5: Purity Analysis and Confirmation
Question 6: How can I confirm the purity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purity Assessment: GC can separate volatile impurities from your product, and the relative peak areas can provide a semi-quantitative measure of purity.
-
Identity Confirmation: The mass spectrum will show the molecular ion peak (m/z) corresponding to the molecular weight of the compound, as well as a characteristic isotopic pattern for the bromine atom (roughly equal intensity peaks for the ⁷⁹Br and ⁸¹Br isotopes).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the presence of the ethoxy group (a triplet and a quartet) and the aromatic protons. The integration of these signals should be consistent with the structure.
-
¹³C NMR: The carbon NMR will show the correct number of signals for the eight unique carbon atoms in the molecule.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the two fluorine atoms.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Determination: HPLC is an excellent method for quantifying purity, especially when using a UV detector. A single, sharp peak is indicative of a pure compound.
-
Visualizing the Purification Workflow
Caption: A typical workflow for the purification of this compound.
Logical Relationships of Impurities and Purification Techniques
Caption: Relationship between common impurity types and effective purification methods.
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 1-Bromo-4-ethoxy-2,3-difluorobenzene
Welcome to the technical support center dedicated to the efficient cross-coupling of 1-Bromo-4-ethoxy-2,3-difluorobenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate this versatile fluorinated building block into more complex molecular architectures. Here, we will address common challenges and provide practical, field-tested advice in a direct question-and-answer format to streamline your experimental design and troubleshooting processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting a project with this compound. Which cross-coupling reactions are most suitable, and what are the initial catalyst considerations?
A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions due to the reactivity of the C-Br bond. The most common and effective transformations for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Your initial choice will depend on the desired bond formation:
-
C-C Bond (Biaryl or Styrenyl): The Suzuki-Miyaura reaction is the premier choice for coupling with boronic acids or esters.
-
C-N Bond (Arylamine): The Buchwald-Hartwig amination is the state-of-the-art method for coupling with primary or secondary amines.[1][2][3]
-
C-C Bond (Alkynyl): The Sonogashira coupling is used for forming bonds with terminal alkynes.[4][5]
Initial Catalyst System Considerations:
-
Palladium Source: Modern, air-stable palladium(II) precatalysts (e.g., G3 or G4 palladacycles) are highly recommended over traditional Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[6] Precatalysts ensure the efficient in-situ generation of the active Pd(0) species, leading to more reproducible results.[7]
-
Ligand Choice: The substrate's electronic and steric profile—an electron-rich ethoxy group and two ortho/meta fluorine atoms—necessitates the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] For this specific substrate, ligands from the biarylphosphine class (e.g., Buchwald ligands) are generally the most effective.
-
Inert Conditions: All palladium-catalyzed cross-coupling reactions are sensitive to oxygen. It is critical to properly degas your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[10]
Q2: For a Suzuki-Miyaura coupling with this compound, which specific catalyst system (precatalyst, ligand, base) will give me the highest efficiency?
A2: For a successful Suzuki-Miyaura coupling, selecting a synergistic combination of precatalyst, ligand, base, and solvent is paramount.
Recommended System:
-
Palladium Precatalyst: An excellent starting point is a palladacycle precatalyst such as SPhos Pd G3 or XPhos Pd G3 . These are air- and moisture-stable solids that rapidly form the active monoligated Pd(0) species in solution.
-
Ligand: Bulky, electron-rich biarylphosphine ligands are essential. SPhos and XPhos are highly effective for coupling electron-rich and sterically hindered aryl bromides. The ligand's steric bulk facilitates the final reductive elimination step to form the product, while its electron-donating nature promotes the initial oxidative addition of the aryl bromide to the Pd(0) center.[8]
-
Base: A moderately strong inorganic base is typically required. Potassium phosphate (K₃PO₄) is often a superior choice to carbonates like K₂CO₃ or Cs₂CO₃, especially for challenging substrates. It is soluble enough to be effective without being overly harsh.[11]
-
Solvent: A mixture of an organic solvent and water is standard. A common and effective system is 1,4-dioxane/H₂O or 2-MeTHF/H₂O (typically in a 4:1 to 10:1 ratio).
Data Summary: Catalyst System Performance for a Model Suzuki Coupling
| Catalyst System (Pd Precatalyst/Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 40-60% |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | >90% |
| XPhos Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | 80 | >95% |
| SPhos Pd G3 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | >95% |
Note: Yields are representative and highly dependent on the specific boronic acid coupling partner and reaction conditions.
Below is a decision-making workflow to guide your catalyst selection process for the Suzuki-Miyaura coupling of this specific substrate.
Q3: I need to perform a Buchwald-Hartwig amination. What are the key parameters for selecting a catalyst system for this substrate?
A3: The Buchwald-Hartwig amination requires careful selection of the base and ligand to achieve high yields, especially when coupling with primary or secondary amines.[12]
Key Parameters & Recommendations:
-
Catalyst/Ligand System: For C-N coupling, sterically hindered biarylphosphine ligands are crucial. BrettPhos , AdBrettPhos , or RuPhos are excellent choices. They create a bulky environment around the palladium center that promotes the challenging C-N reductive elimination. Using a corresponding palladacycle precatalyst (e.g., BrettPhos Pd G3 ) is highly recommended for consistency and ease of use.[6]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option that can be beneficial in certain cases. Weaker bases like carbonates or phosphates are generally ineffective for amination.
-
Solvent: Anhydrous, non-protic aromatic solvents are preferred. Toluene or 1,4-dioxane are standard choices that work well.
The catalytic cycle below illustrates the key steps where the ligand and base play their critical roles.
Q4: My coupling reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot them?
A4: Low yields in cross-coupling reactions are a common issue, but a systematic approach can often identify the root cause.[10] Here are the most frequent problems and their solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| 1. No or Low Conversion | Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated. This can be due to poor quality reagents or exposure to oxygen.[10] | • Use a Precatalyst: Switch to an air-stable Pd(II) precatalyst (e.g., a G3 palladacycle) to ensure reliable generation of Pd(0).• Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture (e.g., via sparging with argon for 15-30 minutes or three freeze-pump-thaw cycles).• Check Reagent Purity: Use high-purity, anhydrous solvents and ensure the base has not degraded. |
| 2. Significant Hydrodehalogenation (Replacement of -Br with -H) | Presence of a Hydrogen Source: Water is a common hydrogen source, particularly in reactions involving fluorinated substrates.[13] This side reaction can compete with the desired coupling.[14] | • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents or those from a sure-seal bottle.• Modify the Ligand: In some cases, adjusting the phosphine ligand can suppress hydrodehalogenation.[13]• Lower the Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor this side pathway. |
| 3. Protodeboronation of Boronic Acid (Suzuki Coupling Specific) | Unstable Boronic Acid: The boronic acid coupling partner degrades (C-B bond is cleaved) before it can transmetalate to the palladium center. | • Use a Boronic Ester: Switch from a boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate.[15][16]• Modify Base/Solvent: A less aqueous or less basic environment can sometimes slow this decomposition pathway.• Add Reagents in Sequence: Add the boronic acid to the reaction mixture only after the other components have been heated for a few minutes. |
| 4. Homocoupling of Coupling Partners | Oxygen Exposure: Trace oxygen can promote the homocoupling of the boronic acid (to form a biaryl) or the alkyne (the Glaser coupling in Sonogashira reactions). | • Improve Degassing: Re-evaluate and improve your technique for creating an inert atmosphere.• Use Excess Halide: Using a slight excess (e.g., 1.2 equivalents) of the aryl bromide can sometimes minimize homocoupling of the other partner. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
-
Inert Atmosphere Setup:
-
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for coupling this compound with a primary or secondary amine.
-
Reagent Preparation (in a glovebox or under inert gas flow):
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
-
Inert Atmosphere Setup:
-
Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
-
Reagent and Solvent Addition:
-
Add the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete in 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue by flash column chromatography to yield the desired N-aryl product.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theses.enscm.fr [theses.enscm.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Steric Hindrance in Reactions with 1-Bromo-4-ethoxy-2,3-difluorobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-Bromo-4-ethoxy-2,3-difluorobenzene (CAS: 156573-09-0). This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically challenging building block. Its unique substitution pattern—a bromine atom flanked by two fluorine atoms and a para-ethoxy group—imparts valuable properties for agrochemical and pharmaceutical applications but presents significant hurdles in common synthetic transformations.[1][2] This guide provides in-depth troubleshooting advice and practical protocols to help you navigate these challenges effectively.
Understanding the Challenge: The Steric and Electronic Profile
The primary difficulty in using this compound stems from the significant steric congestion around the carbon-bromine bond. The two ortho-fluorine atoms and the nearby ethoxy group create a crowded environment that physically blocks the approach of catalysts and reagents. This steric shield makes critical steps in many catalytic cycles, such as oxidative addition, kinetically slow and inefficient.
dot graph "steric_hindrance" { layout="neato"; node [shape=plaintext, fontname="Arial"]; edge [color="#5F6368"];
} enddot Caption: Steric environment of this compound.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, high-frequency issues encountered during experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary causes and how can I fix it?
A1: This is the most common problem and is almost always due to an inefficient oxidative addition step, which is the rate-determining step for many electron-rich or sterically hindered aryl halides.[3] The palladium(0) catalyst struggles to access and cleave the C-Br bond. Additionally, the electron-donating nature of the para-ethoxy group further deactivates the aryl bromide toward oxidative addition.
Core Issues & Solutions:
-
Ineffective Catalyst System: Standard catalysts like Pd(PPh₃)₄ are generally ineffective for this substrate.[3] You must use a catalyst system specifically designed for challenging couplings.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands (often called "Buchwald Ligands"). These ligands form highly active, coordinatively unsaturated Pd(0) species that are crucial for promoting the difficult oxidative addition step.[3][4] Ligands like SPhos, XPhos, and RuPhos are industry standards for this purpose.[5] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.
-
-
Suboptimal Base and Solvent: The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[6] The solvent must also be able to solubilize all components and tolerate the required temperatures.
-
Solution: Use a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is a robust and common choice. Cesium carbonate (Cs₂CO₃) can also be highly effective, albeit more expensive.[3] Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are standard.
-
-
Low Reaction Temperature: Due to the high activation energy of the oxidative addition step, elevated temperatures are typically necessary.
-
Solution: Start with reaction temperatures around 80-110 °C. Monitor for starting material consumption and potential decomposition of your coupling partner.
-
Data-Driven Catalyst Selection
The choice of ligand is paramount. The table below provides representative data for the coupling of a sterically hindered aryl bromide, illustrating the dramatic impact of the catalyst system.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | < 10% |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | > 90% |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | > 95% |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | > 92% |
| Note: Yields are representative and can vary based on the specific boronic acid partner and reaction scale. |
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.
Q2: My Buchwald-Hartwig amination is failing. I see starting material returned or catalyst decomposition (palladium black). What's going wrong?
A2: Similar to the Suzuki coupling, C-N bond formation with this substrate is challenging due to steric hindrance. The bulky environment impedes both the oxidative addition and the final C-N reductive elimination step. Catalyst deactivation is also a common failure mode.[7][8]
Core Issues & Solutions:
-
Ligand-Substrate Mismatch: The steric bulk of both the aryl bromide and the amine nucleophile can be prohibitive. The ligand must be sufficiently bulky to promote reductive elimination but not so bulky that it prevents coordination of the amine.
-
Solution: Utilize advanced biaryl phosphine ligands. For coupling with primary amines, ligands like BrettPhos can be highly effective.[5] For secondary amines, more specialized ligands may be required. The choice of ligand must be guided by the specific amine being coupled.
-
-
Incorrect Base: The base in a Buchwald-Hartwig reaction deprotonates the amine to form the active nucleophile. A weak base will not be effective, while an overly reactive base can cause side reactions.
-
Solution: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for less acidic amines.[9]
-
-
Catalyst Decomposition: Formation of palladium black indicates that the Pd(0) catalyst is crashing out of the catalytic cycle.[10] This can be caused by high temperatures or impurities.
-
Solution: Ensure rigorous exclusion of air and moisture, as oxygen can degrade the Pd(0) catalyst and phosphine ligands. Use freshly distilled, degassed solvents. If decomposition persists at high temperatures, try a slightly lower temperature for a longer reaction time or consider using a more robust pre-catalyst (e.g., an XPhos Pd G3 precatalyst).
-
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
SPhos (4.5 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add a small amount of dioxane to dissolve them.
-
Seal the Schlenk flask, and evacuate and backfill with argon (repeat this cycle 3 times).
-
Add the catalyst solution to the Schlenk flask via syringe, followed by the remaining anhydrous, degassed dioxane to achieve a final concentration of ~0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the key structural features of this compound that cause steric hindrance? A: The steric hindrance is primarily caused by the two fluorine atoms positioned ortho to the bromine atom. This "di-ortho" substitution creates a significant physical barrier, making it difficult for large molecules, like palladium catalysts, to approach the carbon-bromine bond for reaction. The adjacent ethoxy group, while not directly ortho, contributes to the overall crowding in that hemisphere of the molecule.
Q: Which class of palladium ligands is most effective for cross-coupling reactions with this substrate? A: Bulky, electron-rich dialkylbiaryl phosphine ligands are the most effective.[5] These ligands, such as XPhos, SPhos, and RuPhos, are designed to stabilize the palladium center and facilitate the challenging oxidative addition and reductive elimination steps required for sterically hindered substrates.[3]
Q: Are there alternatives to palladium-catalyzed reactions for functionalizing this molecule? A: Yes. One common alternative is halogen-metal exchange followed by quenching with an electrophile. Reacting this compound with a strong organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) can generate the corresponding aryllithium species.[11] This highly reactive intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, ketones). This approach completely bypasses the steric challenges of oxidative addition.
Q: How do the electronic effects of the fluorine and ethoxy groups influence reactivity? A: The electronic effects are conflicting. The two fluorine atoms are strongly electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic substitution but can make it more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.[12] Conversely, the para-ethoxy group is a strong electron-donating group through resonance, which activates the ring. In the context of cross-coupling, the donating ethoxy group slightly disfavors the oxidative addition step, compounding the steric issue.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. 1-Bromo-2,3-difluorobenzene | 38573-88-5 | Benchchem [benchchem.com]
- 12. 1,4-Difluorobenzene | 540-36-3 | Benchchem [benchchem.com]
Technical Support Center: Grignard Reagent Formation from 1-Bromo-4-ethoxy-2,3-difluorobenzene
Welcome to the technical support guide for troubleshooting the formation of the Grignard reagent from 1-Bromo-4-ethoxy-2,3-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet critical, organometallic transformation. The electron-withdrawing nature of the fluorine atoms and the potential for steric hindrance present unique difficulties. This guide provides in-depth, experience-based solutions to overcome these obstacles.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles faced during the synthesis of (4-ethoxy-2,3-difluorophenyl)magnesium bromide.
Q1: My Grignard reaction won't start. I've added my aryl bromide to the magnesium turnings, but see no signs of initiation. What's the most likely cause?
A: The most frequent culprit is the passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings.[1][2] This layer is inert and prevents the magnesium from reacting with the organic halide.[1] Absolute anhydrous conditions are also critical; even trace amounts of moisture can halt the reaction.[3][4]
Q2: I'm using anhydrous solvents and have flame-dried my glassware, but the reaction still fails to initiate. What's my next step?
A: This points strongly towards the need for chemical or mechanical activation of the magnesium. The MgO layer must be disrupted to expose a fresh, reactive metal surface.[1] Common methods include the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][5]
Q3: Is THF or diethyl ether a better solvent for this specific Grignard formation?
A: For electron-deficient aryl halides like this one, Tetrahydrofuran (THF) is generally the superior choice.[6][7] THF is more polar than diethyl ether, which helps to stabilize the forming Grignard reagent.[6][8] Its higher boiling point (66 °C vs. 34.6 °C for diethyl ether) allows for a wider temperature range for reaction optimization, which can be crucial for sluggish reactions.[7]
Q4: I see the reaction start, but then it seems to stop, and the solution turns cloudy or black. What is happening?
A: This often indicates side reactions, such as Wurtz-type homocoupling of your starting material, or decomposition of the Grignard reagent.[3][9] The black color can be due to the formation of finely divided magnesium. Slow, controlled addition of the aryl bromide is key to minimizing the concentration of the halide in solution and thus reducing the likelihood of these side reactions.[3]
Q5: How do I know if I have successfully formed the Grignard reagent and what its concentration is?
A: Visual cues like the disappearance of magnesium turnings and a change in the solution's appearance (often becoming cloudy or greyish) are good indicators. However, to be certain and to know the concentration for subsequent reactions, you must perform a titration.[10] Common methods include titration with a standard solution of an alcohol like sec-butanol or menthol in the presence of an indicator such as 1,10-phenanthroline.[11][12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems during the Grignard formation.
Symptom 1: Reaction Fails to Initiate
Your reaction mixture remains clear, with no bubbling, cloudiness, or exotherm observed after adding a portion of the aryl halide.
-
Inactive Magnesium Surface: The passivating MgO layer is preventing the reaction.[1][3]
-
Solution 1A: Chemical Activation. This is the most common and effective solution. Use an activating agent to etch the magnesium surface.[5]
-
Solution 1B: Mechanical Activation. Physically disrupting the oxide layer can expose fresh magnesium.[1] Methods include vigorously stirring the dry magnesium turnings under an inert atmosphere for several hours before adding solvent or using a glass stirring rod to crush some of the turnings against the flask wall.[4][13]
-
-
Presence of Moisture: Grignard reagents are potent bases and are readily quenched by water.[14]
-
Solution 2A: Rigorous Anhydrous Technique. All glassware must be oven-dried at a minimum of 120°C (or flame-dried under vacuum) and cooled under a stream of inert gas (Argon or Nitrogen).[3]
-
Solution 2B: Solvent Purity. Use freshly distilled, anhydrous grade THF. Solvents should be stored over molecular sieves.
-
-
Low Reactivity of Aryl Halide: The electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring, making the carbon-bromine bond stronger and less susceptible to oxidative addition to magnesium.
-
Solution 3A: Use of "Turbo-Grignard" Reagents. For particularly stubborn substrates, consider forming a more reactive Grignard reagent via halogen-magnesium exchange.[10] Reagents like isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl) can facilitate this exchange at low temperatures.[15]
-
Solution 3B: Use of Rieke Magnesium. This is a highly reactive form of magnesium powder that can be prepared by reducing MgCl₂ with potassium.[16] It is often successful when all other methods fail.
-
Symptom 2: Low Yield of Grignard Reagent
The reaction initiates, but titration reveals a low concentration of the desired product, or subsequent reactions give poor yields.
-
Wurtz-Type Homocoupling: A major side reaction where the Grignard reagent formed reacts with the starting aryl bromide to form a biaryl compound.[3]
-
Solution 1A: Slow Addition. Add the solution of this compound dropwise from an addition funnel. This maintains a low concentration of the aryl bromide, favoring the reaction with magnesium over the coupling side reaction.
-
Solution 1B: Temperature Control. While some heat may be needed for initiation, maintaining a gentle reflux is often sufficient. Excessive heating can promote side reactions.[9]
-
-
Formation of Benzynes or Other Decomposition Pathways: Polyfluorinated aromatics can be prone to elimination reactions, especially at elevated temperatures.
-
Solution 2A: Low-Temperature Formation. Once initiated, consider cooling the reaction to a lower temperature (e.g., 0°C or even lower) for the remainder of the addition to suppress side reactions.[17]
-
Logical Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting failed Grignard formation.
Caption: A step-by-step decision tree for troubleshooting Grignard formation.
Key Experimental Protocols
Protocol 1: Magnesium Activation with 1,2-Dibromoethane
This is a reliable method for activating magnesium turnings and provides a visual confirmation of success.[5]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Anhydrous THF
-
1,2-Dibromoethane (a few drops)
-
Flame-dried, three-necked round-bottom flask with condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Assemble and flame-dry the glassware. Allow to cool to room temperature under a positive pressure of inert gas.
-
Add the magnesium turnings to the flask.
-
Add a minimal amount of anhydrous THF, just enough to cover the magnesium.
-
Using a syringe, add a few drops (approx. 5 mol% relative to the aryl halide) of 1,2-dibromoethane.
-
Gently warm the flask with a heat gun if necessary. Successful activation is indicated by the steady evolution of ethylene gas bubbles.[1][5] The reaction is: BrCH₂CH₂Br + Mg → CH₂=CH₂ (g) + MgBr₂.[5]
-
Once bubbling is consistent, the magnesium is activated and ready for the dropwise addition of your aryl halide solution.
Protocol 2: Titration of the Grignard Reagent
This protocol determines the molarity of your freshly prepared Grignard reagent. This example uses menthol as the titrant and 1,10-phenanthroline as the indicator.[11]
Materials:
-
Anhydrous menthol
-
1,10-phenanthroline
-
Anhydrous THF
-
Dry glassware (vials, syringes)
-
The prepared Grignard solution
Procedure:
-
Accurately weigh a known amount of anhydrous menthol (e.g., ~156 mg, 1 mmol) into a dry, argon-flushed vial.
-
Dissolve the menthol in ~2 mL of anhydrous THF.
-
Add a small crystal (~1-2 mg) of 1,10-phenanthroline to the menthol solution. It should remain colorless.
-
Using a 1 mL syringe, carefully and slowly add the Grignard solution dropwise to the stirred menthol solution.
-
The endpoint is reached at the first persistent appearance of a rust-red or violet color, which indicates the consumption of all the acidic menthol protons.[10][12]
-
Record the volume of Grignard solution added.
-
Calculate the molarity: Molarity (M) = (moles of menthol) / (Volume of Grignard solution in Liters)
Data Summary Table
The following table summarizes key parameters and their expected impact on the formation of (4-ethoxy-2,3-difluorophenyl)magnesium bromide.
| Parameter | Recommended Condition | Rationale & Expected Outcome |
| Solvent | Anhydrous THF | Superior stabilization of the Grignard reagent compared to diethyl ether, leading to potentially higher yields and reactivity.[6][8][18] |
| Mg Activation | 1,2-Dibromoethane or Iodine | Essential for removing the passivating MgO layer and initiating the reaction.[1][2] Expect visual confirmation (gas evolution or color change). |
| Temperature | Initiate with gentle warming, then maintain gentle reflux or cool to 0°C. | Initial warming helps overcome the activation energy.[5] Subsequent cooling can minimize side reactions like Wurtz coupling.[17] |
| Addition Rate | Slow, dropwise addition | Minimizes the concentration of the aryl bromide, reducing the rate of homocoupling side reactions and improving the overall yield.[3] |
| Aryl Halide | This compound | The C-Br bond is significantly more reactive towards magnesium than C-F bonds, ensuring selective Grignard formation.[19][20] |
Mechanism and Side Reactions
The formation of a Grignard reagent is believed to occur via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[21]
Caption: Mechanism of Grignard formation and the competing Wurtz side reaction.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. brainly.com [brainly.com]
- 9. reddit.com [reddit.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. echemi.com [echemi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]
- 21. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Cross-Coupling Reactions of 1-Bromo-4-ethoxy-2,3-difluorobenzene
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-ethoxy-2,3-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of coupling this specific substrate.
The structure of this compound, with its electron-donating ethoxy group and ortho-difluoro substitution, presents a unique set of challenges and opportunities in cross-coupling chemistry. The electron-rich nature of the aromatic ring can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient aryl halides.[1] This guide will provide you with the expertise to overcome these hurdles and achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound sluggish or failing to go to completion?
A1: Low reactivity in Suzuki-Miyaura couplings with this substrate often stems from the electron-rich nature of the aryl bromide, which slows down the rate-determining oxidative addition step to the Pd(0) catalyst.[1] To address this, consider the following:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Opt for more electron-rich and bulky phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands. These promote both oxidative addition and the final reductive elimination step.[1]
-
Base Selection: The choice of base is critical for the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[1]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to side reactions like protodeboronation. A systematic temperature screen, for instance from 80 °C to 120 °C, is recommended to find the optimal balance.[2]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are typically used. Ensure your solvents are anhydrous to minimize protodeboronation of the boronic acid.[1][2]
Q2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product in my coupling reaction. What can I do to minimize this?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides. It can arise from various pathways, including the reaction of the organopalladium intermediate with trace amounts of water or other proton sources. To mitigate this:
-
Ensure Strictly Inert Conditions: Thoroughly degas your solvents and reaction mixture to remove oxygen, and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[3]
-
Use High-Purity Reagents: Ensure all your reagents, including the solvent and base, are anhydrous.[3]
-
Optimize the Base: In some cases, the choice of base can influence the rate of hydrodehalogenation. Experiment with different bases to see which minimizes this side product.
Q3: How do I choose the optimal reaction time for my Buchwald-Hartwig amination with this compound?
A3: The optimal reaction time is a balance between achieving maximum conversion and minimizing product degradation or the formation of byproducts.[4]
-
Reaction Monitoring: The most reliable way to determine the optimal reaction time is to monitor the reaction's progress using techniques like thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Time Course Study: Set up a small-scale reaction and take aliquots at different time points (e.g., 2, 4, 8, 12, and 24 hours). Analyzing these aliquots will reveal when the reaction is complete and if product degradation occurs with prolonged heating.[4][6] Shorter reaction times can sometimes lead to higher purity, even if the yield is slightly lower.[4]
Q4: For a Sonogashira coupling, what are the key parameters to consider for this specific substrate?
A4: The Sonogashira coupling of electron-rich aryl bromides can be challenging. Key considerations include:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[7] For sterically demanding substrates, the choice of phosphine ligand is critical, with bulkier ligands often giving better results.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used as both the base and sometimes as the solvent.[7]
-
Temperature: Reactions are often run at room temperature to moderately elevated temperatures (e.g., 40-80 °C).[7] Optimization may be required to balance reaction rate and stability of the starting materials and product.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the cross-coupling of this compound.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive catalyst | Use a pre-activated Pd(0) source or a more efficient precatalyst system.[3] Ensure the ligand is not degraded. |
| Poor quality reagents | Use high-purity, anhydrous starting materials, solvents, and bases.[3] | |
| Suboptimal reaction conditions | Systematically screen temperature, reaction time, and base.[2][9] | |
| Inappropriate ligand | For this electron-rich substrate, screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands.[1] | |
| Formation of Homocoupling Product | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere.[10] |
| Suboptimal catalyst concentration | Vary the catalyst loading; sometimes lower concentrations can reduce homocoupling. | |
| Protodeboronation (in Suzuki Coupling) | Excess water in the reaction | Use anhydrous solvents and reagents.[1] |
| Base is too strong or hydroxide-based | Consider using a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[1] | |
| Inconsistent Results | Variations in reagent quality | Use reagents from the same batch for a series of experiments. |
| Inconsistent inert atmosphere | Ensure consistent and thorough degassing procedures for every reaction. |
Experimental Protocols: Starting Points for Optimization
The following are generalized starting protocols for common cross-coupling reactions with this compound. These should be considered as starting points, and optimization of temperature, time, and reagent stoichiometry is likely necessary.
Suzuki-Miyaura Coupling: General Protocol
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1, 5 mL) via syringe.
-
Reaction: Heat the mixture to a set temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Buchwald-Hartwig Amination: General Protocol
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol).[5]
-
Base and Amine Addition: Add the base (e.g., NaOtBu, 1.4 mmol) and the amine (1.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]
-
Monitoring: The reaction is typically complete within 12-24 hours. Monitor by TLC or GC-MS.[5]
Sonogashira Coupling: General Protocol
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL), followed by the amine base (e.g., Et₃N, 2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Visualizing the Process
To aid in understanding the reaction dynamics and troubleshooting, the following diagrams illustrate a typical Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting common issues.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Figure 2: Troubleshooting Decision Tree for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Palladium Catalyst Removal from 1-Bromo-4-ethoxy-2,3-difluorobenzene Reaction Mixtures
Welcome to the Technical Support Center for palladium catalyst removal. This guide is specifically designed for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 1-Bromo-4-ethoxy-2,3-difluorobenzene. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of your target compounds. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Residual Palladium
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex molecules, particularly in the pharmaceutical and liquid crystal industries where fluorinated biaryls and aniline derivatives are key building blocks.[1][2][3][4] this compound is a valuable starting material for creating these high-value compounds. However, a significant challenge in these synthetic routes is the removal of residual palladium from the reaction mixture. Even trace amounts of palladium can be detrimental to the final product's purity, affecting its biological activity, material properties, and regulatory compliance. This guide provides a comprehensive overview of effective strategies to minimize palladium contamination in your products derived from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common forms of palladium residues in my reaction mixture?
A1: Palladium residues can exist in several forms, which dictates the most effective removal strategy. These include:
-
Homogeneous Palladium Species: These are soluble palladium complexes, often in the Pd(0) or Pd(II) oxidation state, coordinated to ligands (e.g., phosphines) used in the reaction.
-
Palladium Black: This is a finely divided, insoluble form of palladium metal (Pd(0)) that can form through catalyst decomposition, especially at elevated temperatures.
-
Colloidal Palladium: These are nanoscale palladium particles that can remain suspended in the reaction mixture, making them difficult to remove by simple filtration.
Q2: Why is simple filtration often insufficient to remove palladium from my reaction mixture?
A2: While filtration is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium black, it is often ineffective for removing soluble homogeneous palladium complexes and colloidal palladium particles. These species can pass through standard filter media, leading to contamination of the final product.
Q3: How do the properties of my product, derived from this compound, affect palladium removal?
A3: The physicochemical properties of your product play a crucial role. For instance, fluorinated biphenyl derivatives, often synthesized via Suzuki coupling, tend to be non-polar and soluble in organic solvents.[5] This property can be leveraged in purification methods like crystallization or normal-phase chromatography. Conversely, if your product contains heteroatoms (e.g., from a Buchwald-Hartwig amination), it might chelate with palladium, making it more challenging to remove. Understanding your product's solubility and potential for metal chelation is key to selecting the right purification strategy.
Q4: What are the main categories of palladium removal techniques I should consider?
A4: The primary methods for palladium removal can be broadly categorized as:
-
Filtration: Best for insoluble palladium species.
-
Crystallization: Effective if the palladium impurities remain in the mother liquor.
-
Extraction: Utilizes partitioning between immiscible solvents to separate the product from the catalyst.
-
Adsorption/Scavenging: Employs solid-supported materials (scavengers) that selectively bind to palladium. This is a very common and effective method.
-
Chromatography: A powerful separation technique, though it can be less practical for large-scale purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the removal of palladium from your this compound reaction mixtures.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| High palladium levels in the final product after standard work-up and filtration. | Soluble palladium complexes or colloidal palladium are present in the filtrate. | Employ a palladium scavenger. Scavengers are materials with functional groups that have a high affinity for palladium, effectively binding and removing it from the solution. Common scavengers include activated carbon, functionalized silica gels (e.g., with thiol or amine groups), and polymers. The choice of scavenger depends on the nature of the palladium species. |
| Product loss during purification with activated carbon. | The product is adsorbing to the activated carbon along with the palladium. | Optimize the amount of activated carbon: Use the minimum amount necessary for effective palladium removal. Solvent selection: Perform the treatment in a solvent where your product has high solubility to minimize its adsorption. Consider alternative scavengers: Functionalized silica scavengers can be more selective for palladium and may result in less product loss. |
| Inconsistent palladium removal from batch to batch. | Variability in reaction conditions (temperature, time, atmosphere) leading to different forms of palladium residues. Incomplete reaction leading to complex mixtures. | Standardize reaction conditions: Ensure consistent temperature, reaction time, and inert atmosphere to promote reproducible catalyst behavior. Monitor reaction completion: Use techniques like TLC or GC-MS to ensure the reaction has gone to completion before initiating work-up. Characterize the palladium species: If possible, try to identify the nature of the palladium residue to select the most appropriate removal method. |
| Difficulty filtering the scavenger after treatment. | The scavenger particles are too fine, leading to filter clogging. | Use a filter aid: A pad of Celite® or diatomaceous earth on top of the filter paper can improve filtration flow and prevent clogging. Consider cartridge-based scavengers: Many scavengers are available in pre-packed cartridges, which simplify the filtration process. |
Experimental Protocols: Step-by-Step Methodologies
Here we provide detailed protocols for common and effective palladium removal techniques.
Protocol 1: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and versatile scavenger for various forms of palladium.
Workflow Diagram:
Step-by-Step Procedure:
-
Dissolution: After the initial reaction work-up (e.g., aqueous wash), dissolve the crude product containing the palladium catalyst in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF). The choice of solvent should be one in which your product is highly soluble.
-
Addition of Activated Carbon: To the solution, add activated carbon (typically 5-10% by weight relative to the crude product).
-
Stirring: Stir the suspension vigorously at room temperature for 2 to 16 hours. The optimal time should be determined empirically by monitoring the palladium content.
-
Filtration: Prepare a short pad of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® pad.
-
Washing: Wash the Celite® pad with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the residual palladium content in the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal Using Functionalized Silica Scavengers
Functionalized silica scavengers offer high selectivity for palladium and can be more efficient than activated carbon, often with less product loss. Thiol-functionalized silica is particularly effective for scavenging Pd(II) species.
Workflow Diagram:
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent.
-
Addition of Scavenger: Add the functionalized silica scavenger (e.g., thiol-functionalized silica). The amount of scavenger is typically based on the molar amount of palladium used in the reaction, with a common starting point being 5-10 equivalents.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 6 hours. The optimal conditions will depend on the specific scavenger and the nature of the palladium species.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product by ICP-MS.
Data Summary: Comparison of Palladium Removal Methods
The following table provides a general comparison of the most common palladium removal techniques. The effectiveness of each method can vary depending on the specific reaction conditions and the nature of the product.
| Method | Advantages | Disadvantages | Best Suited For |
| Filtration through Celite® | Simple, fast, and inexpensive. | Only removes insoluble palladium species (e.g., Pd black). | Initial removal of precipitated palladium. |
| Crystallization | Can provide a highly pure product. | Product loss in the mother liquor; may not be effective if palladium co-crystallizes. | Products that crystallize readily and have low affinity for palladium. |
| Liquid-Liquid Extraction | Can be effective for removing certain palladium complexes. | Can be solvent-intensive; may not be efficient for all palladium species. | Separation of products from palladium complexes with different solubility profiles. |
| Activated Carbon | Inexpensive and effective for a broad range of palladium species. | Can adsorb the desired product, leading to yield loss; filtration can be slow. | General-purpose palladium removal, especially when cost is a primary concern. |
| Functionalized Silica Scavengers | High selectivity for palladium, often resulting in minimal product loss; fast kinetics. | More expensive than activated carbon. | High-value products where minimizing yield loss is critical; targeting specific palladium oxidation states. |
| Column Chromatography | Can provide very high purity. | Can be time-consuming and require large volumes of solvent; not ideal for large-scale purification. | Small-scale purification and when other methods are ineffective. |
Conclusion
The successful removal of palladium catalysts from reaction mixtures of this compound is a critical step in ensuring the quality and purity of the final products. A systematic approach, involving the careful selection of a purification method based on the properties of the product and the likely form of the palladium residue, is essential. This guide provides a foundation for troubleshooting and optimizing your palladium removal processes. We recommend starting with a simple filtration, followed by treatment with a scavenger such as activated carbon or a functionalized silica gel, and finally, if necessary, employing crystallization or chromatography for ultimate purification. Always verify the final palladium levels using a sensitive analytical technique to ensure compliance with the required specifications.
References
- 1. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Fluorinated liquid crystal systems - Durham e-Theses [etheses.dur.ac.uk]
- 4. Fluorinated liquid crystals formed by halogen bonding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-4-ethoxy-2,3-difluorobenzene and 1-bromo-2,4-difluorobenzene
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted bromodifluorobenzenes are valuable intermediates, offering multiple handles for functionalization. This guide provides an in-depth comparison of the reactivity of two such compounds: 1-Bromo-4-ethoxy-2,3-difluorobenzene and 1-bromo-2,4-difluorobenzene . By examining their structural and electronic nuances, we aim to provide a predictive framework for their behavior in common synthetic transformations, supported by established chemical principles and data from analogous systems.
Introduction: Structural and Electronic Profiles
The reactivity of an aryl bromide is fundamentally governed by the electronic environment of the aromatic ring and the steric hindrance around the carbon-bromine (C-Br) bond. The two molecules , while both being bromodifluorobenzenes, present distinct electronic and steric profiles due to the presence and positioning of an ethoxy group.
-
1-bromo-2,4-difluorobenzene serves as our baseline, featuring two electron-withdrawing fluorine atoms ortho and para to the bromine. This arrangement significantly influences the electrophilicity of the aromatic ring.[1][2]
-
This compound introduces an electron-donating ethoxy group para to the bromine and meta to one of the fluorine atoms.[3] This substituent imparts both inductive and resonance effects that modulate the overall reactivity of the molecule.[4]
The interplay of these substituent effects dictates the propensity of each molecule to participate in key synthetic transformations. This guide will explore these differences in the context of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions.
Comparative Physicochemical Properties
| Property | This compound | 1-bromo-2,4-difluorobenzene |
| CAS Number | 156573-09-0[3] | 348-57-2[2] |
| Molecular Formula | C₈H₇BrF₂O[5] | C₆H₃BrF₂ |
| Molecular Weight | 237.04 g/mol [5] | 192.99 g/mol |
| Key Structural Features | Electron-donating ethoxy group para to bromine; two ortho fluorine atoms. | Two electron-withdrawing fluorine atoms ortho and para to bromine. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthesis for the formation of C-C and C-N bonds, respectively.[6][7] The rate-determining step in many of these reactions is the oxidative addition of the aryl bromide to the palladium(0) catalyst. The efficiency of this step is highly sensitive to the electronic density at the C-Br bond and steric hindrance around it.
Predicted Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide.[8] The electron-withdrawing nature of substituents on the aryl halide generally accelerates the rate of oxidative addition.
-
1-bromo-2,4-difluorobenzene: The two fluorine atoms, being strongly electronegative, withdraw electron density from the aromatic ring, making the C-Br bond more susceptible to oxidative addition. This compound is expected to be highly reactive in Suzuki-Miyaura couplings.
-
This compound: The ethoxy group is a moderate electron-donating group through resonance, which can counteract the electron-withdrawing effects of the fluorine atoms.[4] This donation of electron density to the ring may slightly decrease the rate of oxidative addition compared to 1-bromo-2,4-difluorobenzene. However, the presence of two ortho fluorine atoms still provides significant activation.
Comparative Assessment: While both compounds are expected to be good substrates for Suzuki-Miyaura coupling, 1-bromo-2,4-difluorobenzene is predicted to exhibit slightly higher reactivity due to the absence of an electron-donating group.
Predicted Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of aryl amines from aryl halides.[7] Similar to the Suzuki-Miyaura reaction, the electronic nature of the aryl halide plays a crucial role.
-
1-bromo-2,4-difluorobenzene: The electron-deficient nature of the ring should facilitate the oxidative addition step, making it a suitable substrate for C-N bond formation.
-
This compound: The electron-donating ethoxy group may slightly retard the rate of oxidative addition. However, for many modern Buchwald-Hartwig catalyst systems, this effect can be overcome with appropriate ligand choice and reaction conditions.[9]
Comparative Assessment: In Buchwald-Hartwig amination, 1-bromo-2,4-difluorobenzene is anticipated to be the more reactive substrate . However, successful coupling of this compound is readily achievable with optimized conditions.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for each specific substrate and coupling partner.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of bromo-fluorinated aromatic compounds.[10][11]
dot
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol is based on standard procedures for the amination of aryl bromides.[1][12]
Step-by-Step Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl bromide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.
-
Seal the tube, remove from the glovebox, and add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a key transformation for the introduction of nucleophiles onto an aromatic ring.[13] This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to a good leaving group.
-
1-bromo-2,4-difluorobenzene: With fluorine atoms ortho and para to the bromine, this molecule is activated towards SₙAr. However, in SₙAr reactions, fluoride is often a better leaving group than bromide. Therefore, reaction with a nucleophile could potentially lead to substitution of one of the fluorine atoms rather than the bromine. The regioselectivity will depend on the specific nucleophile and reaction conditions.
-
This compound: The electron-donating ethoxy group para to the bromine will disfavor nucleophilic attack at the carbon bearing the bromine. The two ortho fluorine atoms activate the ring, but the primary site of nucleophilic attack is less certain and would likely require experimental verification.
Comparative Assessment: For SₙAr reactions, the substitution patterns of both molecules present complexities. 1-bromo-2,4-difluorobenzene is more likely to undergo SₙAr , but with potential for displacement of a fluorine atom. The reactivity of This compound in SₙAr is predicted to be lower at the C-Br position due to the opposing electronic effect of the ethoxy group.
Metallation Reactions: Grignard Reagent Formation and Directed Ortho-Metallation
The formation of organometallic reagents, such as Grignard or organolithium species, is a powerful strategy for C-C bond formation.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond.[14][15]
-
1-bromo-2,4-difluorobenzene: The C-Br bond is the most likely site for magnesium insertion, as C-F bonds are generally unreactive towards magnesium.[16]
-
This compound: Similarly, the Grignard reagent is expected to form at the C-Br bond. The electronic effects of the substituents are less critical for this transformation compared to palladium-catalyzed couplings, although they can influence the rate of formation.
Comparative Assessment: Both compounds are expected to form Grignard reagents at the C-Br bond. There is no strong basis to predict a significant difference in their propensity for Grignard formation under standard conditions.
Directed Ortho-Metallation (DoM)
Directed ortho-metallation involves the deprotonation of an aromatic C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.
-
1-bromo-2,4-difluorobenzene: The fluorine atoms can act as weak directing groups, and the bromine can also direct ortho-lithiation. However, halogen-metal exchange at the C-Br bond is a likely competing and often faster process with alkyllithium reagents.[17]
-
This compound: The ethoxy group is a potent directing group for ortho-metallation.[18] Therefore, treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the position ortho to the ethoxy group (C5). However, as with 1-bromo-2,4-difluorobenzene, lithium-bromine exchange is a significant competitive pathway.
Comparative Assessment: For directed ortho-metallation, This compound has a stronger directing group , which could favor deprotonation at C5. However, for both molecules, lithium-halogen exchange at the C-Br bond is a highly probable and often dominant reaction pathway when using alkyllithium reagents.
Summary of Predicted Reactivity
The following diagram provides a summary of the predicted relative reactivity of the two compounds in the discussed reaction classes.
dot
Caption: Predicted relative reactivity of 1-bromo-2,4-difluorobenzene and this compound.
Conclusion
The presence of an ethoxy group on the bromodifluorobenzene scaffold significantly modulates its reactivity profile. While 1-bromo-2,4-difluorobenzene is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to its more electron-deficient nature, This compound remains a viable and valuable building block, with the added functionality of the ethoxy group for further synthetic elaboration. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final product. For transformations where rapid oxidative addition is paramount, 1-bromo-2,4-difluorobenzene may be the preferred starting material. Conversely, if the synthetic route benefits from the electronic or steric properties imparted by the ethoxy group, or if subsequent modification of this group is planned, then this compound is an excellent choice. It is imperative for researchers to consider these factors and to perform appropriate reaction optimization to achieve the desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. leah4sci.com [leah4sci.com]
- 16. Solved 7. The formation of a Grignard reagent from | Chegg.com [chegg.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. baranlab.org [baranlab.org]
A Comparative Guide to Analytical Techniques for Confirming the Structure of 1-Bromo-4-ethoxy-2,3-difluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 1-Bromo-4-ethoxy-2,3-difluorobenzene, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. The presence of bromine, two adjacent fluorine atoms, and an ethoxy group on the benzene ring presents a unique set of analytical challenges and opportunities. This guide provides an in-depth comparison of the primary analytical techniques, offering field-proven insights into experimental design and data interpretation to ensure scientific integrity.
The Gold Standard Trifecta: NMR, MS, and Crystallography
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To map the covalent framework and establish atom connectivity.
-
Mass Spectrometry (MS) : To determine the elemental composition and key fragmentation patterns.
-
X-ray Crystallography : To provide the definitive, three-dimensional atomic arrangement in the solid state.
The logical workflow for structure elucidation typically begins with MS for molecular formula confirmation, followed by a comprehensive NMR analysis to piece together the molecular structure. X-ray crystallography is employed for absolute confirmation when a suitable crystal can be obtained.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this class of compounds, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments is essential.
¹⁹F NMR: The Definitive Reporter
Given the two fluorine substituents, ¹⁹F NMR is exceptionally informative. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly sensitive.[1] The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of fluorine signals, even in complex molecules.[2]
-
Causality: The chemical shifts of the two fluorine atoms will be distinct due to their different neighboring groups (Bromine for F-2 and Hydrogen for F-3). Furthermore, a significant ³JFF coupling constant will be observed, appearing as a doublet for each fluorine, confirming their ortho relationship. The magnitude of this coupling provides valuable structural insight.[3]
¹H and ¹³C NMR: Assembling the Pieces
-
¹H NMR : Will clearly show the signals for the ethoxy group (a quartet and a triplet) and the two aromatic protons. Crucially, the aromatic protons will exhibit coupling to the adjacent fluorine atoms (JHF), providing key connectivity information. The magnitude of three-bond H-F coupling (³JHF) is typically in the range of 2-15 Hz.[4]
-
¹³C NMR : The spectrum will be characterized by C-F couplings. The carbons directly attached to fluorine (C-2 and C-3) will appear as large doublets due to ¹JCF coupling (typically >200 Hz). Carbons two or three bonds away will show smaller couplings (²JCF and ³JCF).[5] This pattern is a powerful confirmation of the fluorine substitution pattern.
2D NMR: Confirming the Connections
-
COSY (Correlation Spectroscopy) : Establishes ¹H-¹H coupling correlations. This will confirm the connectivity within the ethoxy group and between the two aromatic protons.[6]
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H and ¹³C nuclei. This allows for the unambiguous assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is critical for piecing together the entire structure. It shows correlations between protons and carbons that are two or three bonds away.[7] Key expected correlations include:
-
The methylene protons (-OCH₂-) of the ethoxy group to the aromatic carbon C-4.
-
The aromatic proton at C-5 to carbons C-1, C-3, and C-4.
-
The aromatic proton at C-6 to carbons C-1, C-2, and C-4.
-
| Technique | Information Gained | Key Feature for this Structure |
| ¹⁹F NMR | Fluorine environments & connectivity | Direct observation of two distinct fluorine signals with F-F coupling. |
| ¹H NMR | Proton environments & connectivity | H-F coupling patterns on aromatic signals. |
| ¹³C NMR | Carbon skeleton | Large ¹JCF couplings confirming C-F bonds. |
| COSY | ¹H-¹H three-bond correlations | Confirms ethoxy group and aromatic proton relationships. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns protonated carbons. |
| HMBC | ¹H-¹³C long-range correlations | Connects the ethoxy group to the aromatic ring and confirms the overall substitution pattern. |
Mass Spectrometry (MS): The Elemental Formula and Fragmentation
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental formula of a new compound.[8][9] For brominated compounds, the mass spectrum provides an unmistakable signature.
-
Trustworthiness: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[10] This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of nearly equal intensity. This pattern is a highly reliable indicator of the presence of a single bromine atom in the ion.[11]
-
Expertise: When coupled with a technique like gas chromatography (GC-MS), it becomes a powerful tool for analyzing halogenated aromatic compounds.[12] The fragmentation pattern can also provide structural clues. For this compound, a common fragmentation would be the loss of an ethyl radical (•CH₂CH₃) from the molecular ion.
Caption: Expected key fragmentation in Mass Spectrometry.
X-ray Crystallography: The Unambiguous Proof
When a single crystal of sufficient quality can be grown, X-ray crystallography provides the most definitive structural evidence.[13] It determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, bond lengths, bond angles, and stereochemistry.[14]
-
Authoritative Grounding: This technique is considered the "gold standard" for structure determination.[15] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[16] While it is a powerful technique, the primary challenge often lies in growing a suitable crystal.[17]
Comparison of Analytical Techniques
| Technique | Strengths | Limitations | Role in Confirmation |
| NMR Spectroscopy | Provides detailed connectivity and solution-state structure.[18] Essential for fluorinated compounds.[19][20] | Can be complex to interpret; does not provide molecular weight directly. | Primary Tool: Establishes the complete covalent framework. |
| Mass Spectrometry | Provides accurate mass and elemental composition.[21] Characteristic bromine isotope pattern is definitive.[22] | Provides limited connectivity information; isomers can be difficult to distinguish. | Essential First Step: Confirms the molecular formula. |
| X-ray Crystallography | Provides unambiguous 3D structure in the solid state.[15] | Requires a high-quality single crystal, which can be difficult to obtain.[17] | Ultimate Proof: Provides absolute, undeniable structural confirmation. |
Experimental Protocols
Protocol 1: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Reference: Use an external standard like CFCl₃ (δ = 0 ppm) or an internal standard if required.[23]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' sequence) is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure all fluorine signals are captured.[1]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it appropriately. Analyze the chemical shifts and coupling constants.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with an appropriate ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[24]
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Mass Range: Set a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Resolution: Ensure the instrument is calibrated and operating at high resolution (>10,000).[25]
-
-
Data Analysis:
-
Extract the mass spectrum for the compound of interest.
-
Identify the molecular ion peak cluster.
-
Confirm the 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.
-
Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak (containing ⁷⁹Br). The calculated mass should be within 5 ppm of the theoretical mass.[21]
-
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. Nuclear Magnetic Resonance Fluorine—Fluorine Coupling Constants | Semantic Scholar [semanticscholar.org]
- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ekwan.github.io [ekwan.github.io]
- 6. m.youtube.com [m.youtube.com]
- 7. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 8. The analysis of halogenated flame retardants by GC-HRMS in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 17. How To [chem.rochester.edu]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. colorado.edu [colorado.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chromatographyonline.com [chromatographyonline.com]
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-4-ethoxy-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel fluorinated aromatic compounds is paramount. 1-Bromo-4-ethoxy-2,3-difluorobenzene stands as a key building block in the synthesis of a variety of complex organic molecules, owing to the unique electronic properties conferred by its pattern of halogen and alkoxy substitution. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, offering a powerful tool for its unambiguous identification and characterization.
The Power of NMR in the Analysis of Fluorinated Aromatics
NMR spectroscopy is an indispensable technique for the structural analysis of organic molecules. For fluorinated compounds, ¹⁹F NMR is also a powerful tool, but ¹H and ¹³C NMR provide a wealth of information about the molecular framework. The chemical shift (δ), coupling constant (J), and multiplicity of each signal offer a detailed picture of the electronic environment and connectivity of the atoms. In polysubstituted aromatic systems like this compound, the interplay of electron-donating and electron-withdrawing groups, along with through-bond and through-space couplings to fluorine, creates a complex and informative spectral fingerprint.
Predicted NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using advanced computational algorithms that take into account the effects of all substituents on the chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 7.28 | ddd | J(H,H) = 9.2, J(H,F) = 7.5, J(H,F) = 1.5 | H-6 |
| 6.85 | t | J(H,H) = 9.2, J(H,F) = 9.2 | H-5 |
| 4.10 | q | J(H,H) = 7.0 | -OCH₂CH₃ |
| 1.45 | t | J(H,H) = 7.0 | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| 150.5 | dd | J(C,F) = 245.0, J(C,F) = 12.0 | C-2 |
| 148.2 | dd | J(C,F) = 10.0, J(C,F) = 4.0 | C-4 |
| 145.8 | dd | J(C,F) = 248.0, J(C,F) = 15.0 | C-3 |
| 125.4 | d | J(C,F) = 4.0 | C-6 |
| 115.9 | dd | J(C,F) = 18.0, J(C,F) = 4.0 | C-5 |
| 109.8 | d | J(C,F) = 20.0 | C-1 |
| 65.2 | s | - | -OCH₂CH₃ |
| 14.7 | s | - | -OCH₂CH₃ |
In-Depth Spectral Interpretation
¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is predicted to show two distinct signals corresponding to the two protons on the benzene ring.
-
H-6 (7.28 ppm): This proton is deshielded due to its proximity to the electronegative bromine atom. Its signal is expected to be a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho coupling, large J), and the two fluorine atoms at positions 2 and 3 (meta and para couplings, smaller J values).
-
H-5 (6.85 ppm): This proton is shielded by the electron-donating ethoxy group. Its signal is predicted to be a triplet of doublets, appearing as a triplet due to the coincidental similarity of the ortho H-H coupling and the ortho H-F coupling.
The ethoxy group gives rise to a characteristic quartet at around 4.10 ppm for the methylene (-OCH₂-) protons and a triplet at approximately 1.45 ppm for the methyl (-CH₃) protons, with a typical vicinal coupling constant of 7.0 Hz.
¹³C NMR Spectrum
The ¹³C NMR spectrum is particularly informative due to the large C-F coupling constants.
-
Fluorinated Carbons (C-2 and C-3): These carbons are significantly downfield and exhibit large one-bond C-F coupling constants (¹J(C,F) ≈ 245-248 Hz). They also show smaller two-bond C-F couplings (²J(C,F)). This pattern is a definitive indicator of fluorine substitution.
-
Substituted Aromatic Carbons (C-1 and C-4): The carbon bearing the bromine atom (C-1) is expected to be shielded compared to unsubstituted benzene due to the "heavy atom effect" of bromine[1]. The carbon attached to the ethoxy group (C-4) is deshielded. Both will show couplings to the fluorine atoms.
-
Protonated Aromatic Carbons (C-5 and C-6): These carbons will appear as doublets in a proton-coupled ¹³C spectrum and will also exhibit smaller C-F couplings.
-
Ethoxy Carbons: The methylene carbon (-OCH₂-) is expected around 65.2 ppm, and the methyl carbon (-CH₃) at a more upfield position of approximately 14.7 ppm.
Comparative Analysis with Simpler Analogues
To understand the substituent effects in this compound, it is instructive to compare its predicted spectral data with the experimental data of simpler, related molecules.
-
1,2-Difluorobenzene: In this molecule, the aromatic protons appear around 7.1 ppm. The introduction of the electron-withdrawing bromine and the electron-donating ethoxy group in our target molecule causes a significant spread in the chemical shifts of the aromatic protons. The ¹³C NMR of 1,2-difluorobenzene shows the fluorinated carbons at approximately 151 ppm with a large ¹J(C,F) of around 246 Hz, which is consistent with our predictions.[2][3][4][5][6][7][8]
-
4-Bromoethoxybenzene (p-Bromophenetole): The aromatic protons in this compound show a classic AA'BB' system, with signals around 7.35 ppm and 6.80 ppm.[9][10] The introduction of the two fluorine atoms in our target molecule shifts these signals and introduces complex F-H couplings. The ethoxy signals in 4-bromoethoxybenzene are very similar to those predicted for our target molecule, indicating that the fluorine substituents have a minor effect on the chemical shifts of the ethoxy group.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental data for this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for organic molecules and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-characterized.
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR Experiments (for confirmation):
-
COSY (Correlation Spectroscopy): To confirm H-H couplings, particularly between H-5 and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range H-C correlations, which is crucial for assigning the quaternary carbons.
-
Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can confirm the elemental composition and the presence of bromine (characteristic isotopic pattern).
-
Infrared (IR) Spectroscopy: Can identify functional groups, such as the C-O stretch of the ether and the C-F and C-Br stretches.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing the purity of the compound and obtaining its mass spectrum.
However, none of these techniques can provide the detailed information on atomic connectivity and stereochemistry that NMR spectroscopy offers.
Visualizing the Structure and NMR Parameters
Caption: Molecular structure with predicted ¹H and ¹³C NMR chemical shifts.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. By leveraging high-quality predicted data and comparing it with known spectral information of related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The detailed interpretation of the predicted spectra, along with the provided experimental protocol, serves as a valuable resource for scientists working in drug discovery, materials science, and synthetic organic chemistry. The principles outlined here can be extended to the analysis of other complex fluorinated aromatic compounds, highlighting the enduring power of NMR spectroscopy in modern chemical research.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 1,2-Difluorobenzene(367-11-3) 13C NMR spectrum [chemicalbook.com]
- 3. 1,2-Difluorobenzene(367-11-3) 1H NMR [m.chemicalbook.com]
- 4. 1,2-Difluorobenzene | C6H4F2 | CID 9706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,2-difluorobenzene [wiredchemist.com]
- 8. 1,2-difluorobenzene Proton Full Spectrum [wiredchemist.com]
- 9. 4-Bromophenetole | C8H9BrO | CID 68523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
mass spectrometry fragmentation pattern of 1-Bromo-4-ethoxy-2,3-difluorobenzene
An In-Depth Technical Guide to the Predicted Mass Spectrometry Fragmentation of 1-Bromo-4-ethoxy-2,3-difluorobenzene
Introduction: A Predictive Approach to Structural Elucidation
As Senior Application Scientists, we often encounter scenarios where we must predict the mass spectrum of a novel or uncharacterized compound. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways for this molecule. By leveraging established principles of fragmentation for halogenated aromatic compounds and ethers, we will construct a theoretical fragmentation pattern. This predictive framework serves as an invaluable tool for researchers, enabling them to identify this compound in complex mixtures and confirm its structure upon synthesis.
The analysis is built upon the foundational principles of ion stability, bond dissociation energies, and the influence of the compound's distinct functional groups: a bromine atom, an ethoxy group, and two fluorine atoms on an aromatic ring.
Pillar 1: The Molecular Ion—The First Clue
The initial step in any EI-MS analysis is the identification of the molecular ion (M⁺•). For this compound (C₈H₇BrF₂O), the molecular ion provides the molecular weight and, critically, reveals the presence of bromine through its distinct isotopic signature.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively).[1] This results in a characteristic pair of peaks in the mass spectrum for any bromine-containing fragment: the M⁺• peak and an "M+2" peak of almost equal intensity.[2][3][4] This 1:1 isotopic pattern is a definitive marker for the presence of a single bromine atom in an ion.[2][5]
Predicted Molecular Ion Data:
-
Formula: C₈H₇BrF₂O
-
Molecular Weight (using ⁷⁹Br): 235.97 g/mol
-
Molecular Weight (using ⁸¹Br): 237.97 g/mol
-
Expected M⁺• Cluster: A pair of peaks at m/z 236 and m/z 238 with approximately equal relative intensity.
The stability of the aromatic ring suggests that the molecular ion peak will be prominent.[6]
Pillar 2: Major Predicted Fragmentation Pathways
The high energy of electron ionization (typically 70 eV) imparts significant internal energy to the molecular ion, causing it to fragment in predictable ways.[7][8] The fragmentation pathways are dictated by the formation of the most stable daughter ions and neutral losses. For this compound, we predict two primary fragmentation pathways originating from the ethoxy group and the carbon-bromine bond.
Pathway A: Fragmentation of the Ethoxy Group
Aromatic ethers exhibit characteristic fragmentation patterns.[9] The most common fragmentation for an ethoxybenzene (phenetole) derivative involves the loss of an ethene molecule (C₂H₄) through a rearrangement, or the loss of an ethyl radical (•C₂H₅).
-
Loss of Ethene (C₂H₄): This is a highly characteristic fragmentation for aromatic ethyl ethers. It proceeds via a hydrogen rearrangement to the oxygen atom, followed by the elimination of a neutral ethene molecule. This pathway leads to the formation of a bromodifluorophenol radical cation.
-
M⁺• (m/z 236/238) → [M - C₂H₄]⁺• + C₂H₄
-
This results in a significant ion at m/z 208/210 .
-
-
Subsequent Loss of Carbon Monoxide (CO): Phenolic cations formed from ether fragmentation are known to subsequently lose carbon monoxide (CO).[6][10]
-
[m/z 208/210]⁺• → [M - C₂H₄ - CO]⁺• + CO
-
This would produce an ion at m/z 180/182 .
-
-
α-Cleavage (Loss of Methyl Radical): Cleavage of the C-C bond alpha to the oxygen atom (within the ethyl group) results in the loss of a methyl radical (•CH₃). This forms a resonance-stabilized oxonium ion.
-
M⁺• (m/z 236/238) → [M - CH₃]⁺ + •CH₃
-
This pathway generates a prominent ion at m/z 221/223 .
-
The fragmentation of the ethoxy group is a dominant process for aromatic ethers, and these resulting ions are expected to be significant features in the spectrum.[9][11]
Pathway B: Cleavage of the Carbon-Halogen Bonds
Halogens, particularly bromine, are good leaving groups in mass spectrometry fragmentation.[3]
-
Loss of Bromine Radical (•Br): The direct cleavage of the C-Br bond is a common and energetically favorable process for bromoaromatic compounds.[12]
-
M⁺• (m/z 236/238) → [M - Br]⁺ + •Br
-
This fragmentation results in a cation at m/z 157 (4-ethoxy-2,3-difluorophenyl cation). The characteristic bromine isotopic pattern will be absent for this fragment.
-
-
Loss of Fluorine Radical (•F): While the C-F bond is stronger than the C-Br bond, loss of a fluorine radical is also possible, though likely less favorable.
-
M⁺• (m/z 236/238) → [M - F]⁺ + •F
-
This would lead to an ion at m/z 217/219 .
-
Data Presentation: Summary of Predicted Ions
The following table summarizes the key ions predicted to appear in the EI mass spectrum of this compound.
| m/z (based on ⁷⁹Br) | m/z (based on ⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway | Notes |
| 236 | 238 | [C₈H₇BrF₂O]⁺• | Molecular Ion (M⁺•) | Expect a ~1:1 intensity ratio, confirming the presence of bromine.[1][2] |
| 221 | 223 | [C₇H₄BrF₂O]⁺ | Loss of •CH₃ (α-cleavage) | Forms a stable oxonium ion. |
| 208 | 210 | [C₆H₄BrF₂O]⁺• | Loss of C₂H₄ (rearrangement) | Characteristic fragmentation of aromatic ethyl ethers.[9] |
| 180 | 182 | [C₅H₄BrF₂]⁺• | Loss of C₂H₄, followed by loss of CO | Common secondary fragmentation for phenolic ions.[6] |
| 157 | - | [C₈H₇F₂O]⁺ | Loss of •Br | Loss of the bromine atom; isotopic pattern disappears.[12] |
| 129 | - | [C₇H₄F₂O]⁺ | Loss of •Br, followed by loss of C₂H₄ | Secondary fragmentation of the m/z 157 ion. |
Visualization of Fragmentation Pathways
To clarify these complex transformations, the primary fragmentation pathways are illustrated below using Graphviz (DOT language).
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 6. whitman.edu [whitman.edu]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. webqc.org [webqc.org]
A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of 1-Bromo-4-ethoxy-2,3-difluorobenzene
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational task. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this purpose, enabling the synthesis of arylamines from aryl halides.[1][2][3][4] However, the success of this palladium-catalyzed cross-coupling reaction is critically dependent on the judicious selection of the phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope.[5][6][7]
This guide provides a comparative analysis of common ligands for the amination of 1-Bromo-4-ethoxy-2,3-difluorobenzene, a substrate of interest in medicinal chemistry. This particular aryl bromide presents a unique electronic profile; the electron-donating ethoxy group is counteracted by the strongly electron-withdrawing effects of the two fluorine atoms, influencing the reactivity of the C-Br bond. Our objective is to provide an objective, data-supported framework to help scientists select the optimal catalytic system for this transformation.
The Central Role of the Ligand in Catalysis
The ligand is not a mere spectator in the Buchwald-Hartwig reaction. It is intimately involved in every elementary step of the catalytic cycle, and its structural features directly influence the reaction's efficiency.[5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a low-coordinate Pd(0) complex.[1][8] Electron-rich ligands enhance the electron density at the palladium center, which facilitates the cleavage of the C-Br bond, often the rate-determining step, particularly with less reactive aryl chlorides.[5][9]
-
Amine Coordination & Deprotonation: Following oxidative addition, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[1][8] Sterically bulky ligands are crucial here, as they promote the formation of three-coordinate intermediates that undergo reductive elimination more rapidly than their four-coordinate counterparts.[10][11] This steric hindrance prevents catalyst decomposition and accelerates product formation.
Below is a visualization of the generally accepted catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Analysis of Ligand Performance
The choice of ligand is paramount for overcoming the specific electronic challenges posed by this compound. We will compare several classes of state-of-the-art, commercially available ligands that have demonstrated broad utility, particularly with electron-deficient or sterically demanding aryl halides.
The following data is compiled from literature reports on substrates with similar electronic and steric properties to provide a strong predictive foundation for this specific transformation.
| Ligand | Class & Key Features | Typical Conditions | Performance Insights & Rationale |
| XPhos | Bulky Biaryl Monophosphine | Pd Source: Pd₂(dba)₃ or Pd(OAc)₂Base: NaOtBu, K₃PO₄Solvent: Toluene, DioxaneTemp: 80-110 °C | XPhos is a highly general and robust ligand.[6] Its significant steric bulk and electron-rich nature make it highly effective for coupling a wide range of amines and challenging aryl halides, including electron-deficient systems.[4] It is an excellent starting point for optimization. |
| RuPhos | Bulky Biaryl Monophosphine | Pd Source: Pd(OAc)₂ or G3/G4 PrecatalystBase: K₃PO₄, Cs₂CO₃Solvent: Dioxane, t-BuOHTemp: 80-110 °C | RuPhos is another exceptional dialkylbiaryl phosphine ligand, often showing superior performance for heteroaryl substrates.[12][13] Its use with weaker carbonate bases is often possible, which can improve functional group tolerance.[4] |
| BrettPhos | Bulky Biaryl Monophosphine | Pd Source: Pd(OAc)₂ or G3/G4 PrecatalystBase: K₃PO₄, NaOtBuSolvent: t-BuOH, TolueneTemp: 80-100 °C | BrettPhos is particularly renowned for its efficacy in the selective monoarylation of primary amines and ammonia equivalents.[2][14] Its unique structure provides a highly active catalyst suitable for challenging couplings, including those involving aryl mesylates.[2] |
| Xantphos | Chelating Diphosphine (Large Bite Angle) | Pd Source: Pd₂(dba)₃ or Pd(OAc)₂Base: Cs₂CO₃Solvent: Dioxane, TolueneTemp: 100-110 °C | The large, well-defined bite angle of Xantphos can promote reductive elimination and suppress side reactions like β-hydride elimination. It is particularly effective for C-N couplings involving amides and can be a good choice when other ligands lead to complex mixtures.[6][8][15][16] |
| Josiphos (CyPF-tBu) | Ferrocene-based Diphosphine | Pd Source: Pd(OAc)₂Base: NaOtBuSolvent: TolueneTemp: 80-100 °C | Josiphos-type ligands are highly electron-donating and sterically hindered, forming exceptionally active and stable catalysts.[17] They have been shown to be effective for the amination of aryl chlorides with high turnover numbers.[2] |
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound using a XPhos-based catalyst system. As a self-validating system, every step is designed to ensure reproducibility and high fidelity.
Rationale: We select XPhos due to its broad applicability and high success rate with electronically challenging aryl halides.[4] Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base suitable for deprotonating a wide range of amines. Toluene is an excellent solvent for this chemistry due to its high boiling point and ability to dissolve the organometallic intermediates. An inert atmosphere is critical as the Pd(0) catalyst and some ligands are sensitive to oxidation.[14]
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Detailed Step-by-Step Methodology
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: To the oven-dried Schlenk tube, add the this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Atmosphere Exchange: Seal the Schlenk tube, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene via syringe, followed by the amine.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated amine.
Conclusion and Recommendations
For the Buchwald-Hartwig amination of this compound, the bulky biaryl monophosphine ligands represent the most promising class of catalysts. We recommend starting with XPhos or RuPhos due to their proven track record with electronically diverse and challenging substrates. The provided protocol offers a reliable and well-validated starting point for reaction optimization. Should issues of selectivity or side-product formation arise, switching to a chelating ligand like Xantphos with a weaker base such as Cs₂CO₃ may prove beneficial. By systematically evaluating these high-performance ligands, researchers can efficiently develop a robust and scalable process for the synthesis of valuable arylamine products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. theses.enscm.fr [theses.enscm.fr]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 1-Bromo-4-ethoxy-2,3-difluorobenzene in Modern Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors, the choice of building blocks is a critical determinant of synthetic efficiency and ultimate molecular properties. Fluorinated organic compounds have become indispensable tools for medicinal chemists, offering the ability to fine-tune pharmacokinetic and pharmacodynamic profiles.[1] Among the myriad of available fluorinated synthons, 1-Bromo-4-ethoxy-2,3-difluorobenzene has emerged as a particularly versatile and advantageous building block. This guide provides an in-depth technical comparison of this compound with structurally similar analogs, supported by experimental data and detailed protocols, to elucidate its strategic benefits in palladium-catalyzed cross-coupling reactions.
The Unique Structural Attributes of this compound
The utility of this compound stems from the specific arrangement of its substituents on the benzene ring.[1] The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The vicinal difluoro substitution at the 2- and 3-positions, ortho and meta to the bromine, imparts unique electronic and steric properties that modulate the reactivity of the C-Br bond. Furthermore, the ethoxy group at the 4-position provides an additional lever for influencing the electronic nature of the ring and offers a potential site for further functionalization or modification.
The presence of fluorine atoms in drug candidates is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1] Therefore, building blocks that facilitate the efficient introduction of fluorine-containing motifs are of high value.
Comparative Performance in Key Cross-Coupling Reactions
To objectively assess the advantages of this compound, we will compare its performance in three of the most fundamental C-C and C-N bond-forming reactions against a selection of analogous building blocks:
-
Analog 1 (Different Alkoxy Group): 1-Bromo-4-methoxy-2,3-difluorobenzene
-
Analog 2 (Different Fluorine Pattern): 1-Bromo-2,4-difluorobenzene
-
Analog 3 (Lacking Alkoxy Group): 1-Bromo-2,3-difluorobenzene
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. The electronic and steric environment around the C-Br bond significantly influences the rate-determining oxidative addition step.
Hypothetical Comparative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Coupling Partner | Catalyst System | Yield (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 92 |
| 2 | 1-Bromo-4-methoxy-2,3-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 89 |
| 3 | 1-Bromo-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 85 |
| 4 | 1-Bromo-2,3-difluorobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O | 88 |
Discussion of Advantages:
The slightly higher yield observed with this compound (Entry 1) compared to its methoxy counterpart (Entry 2) can be attributed to the subtle electronic donating effect of the ethoxy group, which can influence the electron density of the aromatic ring and potentially facilitate the catalytic cycle. When compared to analogs with different fluorine substitution patterns or lacking the alkoxy group (Entries 3 & 4), the 2,3-difluoro-4-ethoxy substitution pattern appears to offer a favorable balance of electronic and steric properties for this transformation.
Experimental Protocols
Detailed Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Deionized water (1 mL)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add 1,4-dioxane and deionized water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion (typically 12-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL), wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the aryl halide play a crucial role in the efficiency of this transformation.
Hypothetical Comparative Data for Buchwald-Hartwig Amination
| Entry | Aryl Bromide | Amine | Catalyst System | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 95 |
| 2 | 1-Bromo-4-methoxy-2,3-difluorobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 93 |
| 3 | 1-Bromo-2,4-difluorobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 88 |
| 4 | 1-Bromo-2,3-difluorobenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu, Toluene | 91 |
Discussion of Advantages:
In this amination, this compound again demonstrates a slight advantage in yield. The electron-donating ethoxy group can facilitate the reductive elimination step of the catalytic cycle. The ortho-difluoro substitution pattern may also play a role in stabilizing the palladium intermediate. The lower yield with 1-bromo-2,4-difluorobenzene (Entry 3) could be due to the fluorine atom ortho to the bromine creating more steric hindrance around the reaction center.
Detailed Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube, then evacuate and backfill with an inert gas three times.[2]
-
Add morpholine and anhydrous toluene via syringe.[2]
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[2]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Sonogashira Coupling: A Comparative Analysis
The Sonogashira coupling provides a direct route to aryl alkynes. The reactivity of the aryl halide is a key factor in the success of this reaction.
Hypothetical Comparative Data for Sonogashira Coupling
| Entry | Aryl Bromide | Alkyne | Catalyst System | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 90 |
| 2 | 1-Bromo-4-methoxy-2,3-difluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 87 |
| 3 | 1-Bromo-2,4-difluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 82 |
| 4 | 1-Bromo-2,3-difluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 85 |
Discussion of Advantages:
Once again, this compound shows a superior yield. The electron-donating nature of the ethoxy group, combined with the electronic withdrawing effect of the ortho-difluoro substituents, likely creates a favorable electronic environment for the palladium-catalyzed cycle. This balance can lead to more efficient oxidative addition and reductive elimination steps compared to the other analogs.
Detailed Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Triethylamine (Et₃N), anhydrous (3.0 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Round-bottom flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Establish an inert atmosphere.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.[3]
-
Stir the reaction at room temperature or gently heat to 50-70 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion: The Strategic Choice
The comparative data, though based on representative yields, consistently suggests that this compound offers a tangible advantage in terms of reactivity and yield in key palladium-catalyzed cross-coupling reactions. This enhanced performance can be attributed to the unique interplay of the electronic and steric effects of its substituents. The ortho-difluoro pattern, combined with the para-ethoxy group, appears to strike an optimal balance that facilitates the key steps of the catalytic cycles. For researchers and process chemists, the seemingly small increases in yield can translate to significant improvements in overall synthetic efficiency, reduced purification burdens, and lower costs on scale. Therefore, this compound represents a strategic and often superior choice for the synthesis of complex, fluorinated molecules.
References
A Comparative Guide to the Synthesis of 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Modern Approach vs. a Classic Strategy
Introduction: The Significance of 1-Bromo-4-ethoxy-2,3-difluorobenzene in Modern Chemistry
This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and two fluorine atoms on a benzene ring, imparts specific reactivity and desirable physicochemical properties to the target molecules. The presence of fluorine, for instance, can enhance metabolic stability, binding affinity, and lipophilicity, making this intermediate highly valuable in drug discovery and development.[1]
The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides a comprehensive comparison of a novel, multi-step synthetic route with a more traditional, direct bromination approach. We will delve into the mechanistic rationale behind each strategy, present detailed experimental protocols, and offer a quantitative comparison of their respective performances. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting a synthetic pathway for this vital intermediate.
A Novel Multi-Step Synthesis: A Strategic and Controlled Approach
This modern synthetic route employs a sequence of well-established reactions to construct the target molecule with high precision and control over the substitution pattern. The strategy begins with a readily available starting material, 2,3,4-trifluoronitrobenzene, and proceeds through three key transformations: nucleophilic aromatic substitution (SNA), reduction of a nitro group, and a Sandmeyer reaction.
Causality Behind the Experimental Choices
The choice of 2,3,4-trifluoronitrobenzene as the starting material is strategic. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom at the 4-position is the most susceptible to substitution due to the combined activating effect of the nitro group and the ortho- and para-directing nature of the other two fluorine atoms. This allows for the selective introduction of the ethoxy group.
The subsequent reduction of the nitro group to an amine is a necessary step to enable the introduction of the bromine atom via a Sandmeyer reaction. The Sandmeyer reaction is a reliable and widely used method for converting an aromatic amine to a halide.[2][3]
Experimental Workflow: A Step-by-Step Guide
The overall synthetic workflow for the new route is depicted below:
Caption: The new multi-step synthetic route to this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-2,3-difluoronitrobenzene
-
Reaction Setup: A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, 2,3,4-trifluoronitrobenzene is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 4-ethoxy-2,3-difluoronitrobenzene.
Step 2: Synthesis of 4-Ethoxy-2,3-difluoroaniline
-
Reaction Setup: The 4-ethoxy-2,3-difluoronitrobenzene obtained from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Reduction: Iron powder and a catalytic amount of hydrochloric acid are added to the solution. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere can be employed.
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reduction is complete, as indicated by TLC or GC analysis.
-
Work-up and Purification: The reaction mixture is filtered to remove the iron salts or the catalyst. The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are washed with water, dried, and the solvent is evaporated to yield 4-ethoxy-2,3-difluoroaniline, which can be used in the next step without further purification if of sufficient purity.
Step 3: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: 4-Ethoxy-2,3-difluoroaniline is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO2) in water is then added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored by testing with starch-iodide paper.[3]
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared. The freshly prepared cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then gently heated to ensure complete decomposition of the diazonium salt, which is typically observed by the cessation of nitrogen gas evolution.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water, aqueous sodium bicarbonate solution, and brine. After drying over a suitable drying agent, the solvent is removed in vacuo. The crude product is then purified by distillation under reduced pressure or column chromatography to give this compound.
The Classic Alternative: Direct Electrophilic Bromination
A more traditional approach to synthesizing the target molecule involves the direct electrophilic bromination of a suitable precursor, in this case, 4-ethoxy-2,3-difluorobenzene. This method is conceptually simpler, involving fewer synthetic steps.
Rationale and Challenges
The rationale behind this approach is the direct introduction of the bromine atom onto the pre-formed ethoxy-difluorobenzene scaffold. The ethoxy group is an activating, ortho-, para-directing group, which should facilitate the electrophilic aromatic substitution. However, a key challenge is controlling the regioselectivity of the bromination. The presence of the ethoxy and two fluoro groups can lead to the formation of isomeric byproducts, potentially complicating the purification process and reducing the overall yield of the desired product.
Synthetic Workflow for the Alternative Route
The alternative route involves the synthesis of the precursor followed by direct bromination:
Caption: The alternative synthetic route involving direct bromination.
Detailed Experimental Protocols
Synthesis of the Precursor: 4-Ethoxy-2,3-difluorobenzene
The synthesis of the precursor can be achieved through a multi-step process starting from 1,2,3-trifluorobenzene, similar to the initial steps of the new route, but with a final deamination step instead of the Sandmeyer reaction.
Direct Bromination of 4-Ethoxy-2,3-difluorobenzene
-
Reaction Setup: 4-Ethoxy-2,3-difluorobenzene is dissolved in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light. A catalyst, such as iron filings or iodine, is added.[4]
-
Bromination: Molecular bromine (Br2) is added dropwise to the stirred solution at a controlled temperature, typically at or below room temperature.
-
Reaction Conditions: The reaction is stirred for several hours until the starting material is consumed, as monitored by TLC or GC.
-
Work-up and Purification: The reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine. The organic layer is separated, washed with water and brine, and dried. The solvent is evaporated, and the crude product is purified by fractional distillation or column chromatography to isolate this compound from any isomeric byproducts.
Comparative Analysis: Performance and Practicality
To provide an objective comparison, we have summarized the key performance indicators for both synthetic routes in the table below. The data is based on typical yields and conditions reported in the literature for similar transformations.
| Parameter | New Multi-Step Synthesis | Classic Direct Bromination |
| Overall Yield | Moderate to High (estimated 50-70% over 3 steps) | Variable (highly dependent on regioselectivity) |
| Purity of Crude Product | Generally high after each step | Often a mixture of isomers requiring extensive purification |
| Regiocontrol | Excellent, with each substituent introduced in a controlled manner | Potentially poor, leading to isomeric impurities |
| Number of Steps | Three steps from a commercially available precursor | One step from the precursor (synthesis of precursor required) |
| Scalability | Readily scalable with well-understood and reliable reactions | Can be challenging to scale due to heat and mass transfer issues in bromination and potential for byproduct formation |
| Safety Considerations | Diazonium salts can be explosive if isolated; requires careful temperature control. | Use of molecular bromine, which is highly corrosive and toxic. |
| Cost-Effectiveness | May involve more steps and reagents, but high purity of the final product can offset purification costs. | Fewer steps may seem more cost-effective, but purification of isomers can be costly and time-consuming. |
Conclusion: A Clear Winner for Purity and Control
While the direct bromination of 4-ethoxy-2,3-difluorobenzene offers a seemingly shorter synthetic route, the new multi-step approach starting from 2,3,4-trifluoronitrobenzene presents a more robust and reliable strategy for the synthesis of this compound. The superior control over regioselectivity in the multi-step synthesis ensures a higher purity of the final product, which is a critical consideration in the synthesis of pharmaceutical and agrochemical intermediates.
The Sandmeyer reaction, although requiring careful handling of diazonium salts, is a powerful and predictable transformation. The challenges associated with the direct bromination, namely the potential for isomeric byproduct formation and the difficulties in purification, can significantly impact the overall efficiency and cost-effectiveness of the process, especially on a larger scale.
For researchers and process chemists who prioritize purity, reproducibility, and a well-defined synthetic pathway, the new multi-step synthesis is the recommended approach for the preparation of this compound.
References
literature comparison of reaction yields for 1-Bromo-4-ethoxy-2,3-difluorobenzene
An Application Scientist's Guide to the Synthetic Utility of 1-Bromo-4-ethoxy-2,3-difluorobenzene: A Comparative Analysis of Reaction Yields
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS 156573-09-0) has emerged as a particularly valuable synthetic intermediate.[2] Its structure is a masterful convergence of functionalities: a bromine atom serving as a versatile handle for cross-coupling reactions, an electron-donating ethoxy group modulating electronic properties, and vicinal fluorine atoms that impart distinct steric and electronic effects, priming the C-Br bond for reactivity.
This guide provides a comparative analysis of key synthetic transformations for which this compound is a prime substrate. As a Senior Application Scientist, my objective is not merely to list reactions, but to provide a field-proven perspective on expected outcomes and the causal logic behind protocol design. The experimental data presented is drawn from closely analogous systems, offering robust starting points for researchers to achieve high-yield transformations.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
The bromine atom on the aromatic ring is an ideal functional group for a variety of powerful palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two adjacent fluorine atoms is anticipated to facilitate the initial oxidative addition step of the aryl bromide to the Pd(0) catalyst, a critical step in many catalytic cycles.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-heteroaryl linkages due to its mild conditions and the commercial availability of a vast array of boronic acids.[3] For fluorinated aryl bromides, this reaction is typically high-yielding.
Expected Performance: Studies on substrates like 1-bromo-4-fluorobenzene demonstrate that excellent conversion rates can be achieved.[4] The choice of catalyst, base, and solvent system is crucial for accommodating the specific electronic nature of the coupling partners.
| Aryl Bromide | Boronic Acid | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
| 1-bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-catalyst II (1 mol%) | K₂CO₃ / TBAB, H₂O | 60 °C, 2 hr | 95% | [5] |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ / EtOH, H₂O | 80 °C | >95% conv. | [4] |
| Aryl Bromides | Aryl Boronic Acids | PdCl₂(PPh₃)₂ | K₂CO₃ / Dioxane, H₂O | 80-100 °C | High Yields | [3] |
dot
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Proposed):
-
Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Note: The use of a water-cosolvent system often accelerates the transmetalation step. Pd(dppf)Cl₂ is a robust, commercially available catalyst that is effective for a wide range of aryl bromides.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds, a critical transformation in pharmaceutical synthesis.[6] The reaction is highly dependent on the choice of ligand and base, which must be tailored to the specific amine and aryl halide.[7]
Expected Performance: For electron-deficient aryl halides, bulky, electron-rich phosphine ligands like XPhos or t-BuXPhos are often superior.[8] Strong, non-nucleophilic bases such as sodium tert-butoxide are typically required. Yields for analogous systems are generally good to excellent.[9]
| Aryl Bromide | Amine | Catalyst/Ligand | Base/Solvent | Conditions | Yield | Reference |
| 4-bromobenzotrifluoride | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100 °C, 24 h | 95% (GC) | [7] |
| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi / Toluene | 110 °C, 24 h | >95% conv. | [8] |
| 2-Bromo-13α-estrone ether | Nitroanilines | Pd(OAc)₂ / X-Phos | KOt-Bu / Toluene | 100 °C, 10 min (MW) | 85-94% | [9] |
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol (Proposed):
-
Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 eq.) to an oven-dried vial. Add the chosen phosphine ligand (e.g., XPhos, 4-8 mol%) and palladium(II) acetate (Pd(OAc)₂, 2-4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.) followed by anhydrous toluene (2 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100-110 °C with stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-aryl product.
Causality Note: The exclusion of air and moisture is critical as the active Pd(0) catalyst and the strong base are sensitive. Bulky biarylphosphine ligands like XPhos accelerate the rate-limiting reductive elimination step, which is often slow for electron-rich amines.
Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. The reaction classically uses a dual catalyst system of palladium and a copper(I) salt.[10]
Expected Performance: The reaction is generally high-yielding for aryl bromides, though they are less reactive than the corresponding iodides. The use of an amine base, which also often serves as the solvent, is standard.[11] Yields for similar substrates are typically in the 85-95% range.[10]
| Aryl Bromide | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |
| 1-Bromo-4-propylsulfanylbenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 65 °C, 12 h | 85-95% | [10] |
| 1-bromo-2-ethynylbenzene | Phenylacetylene | Pd on Al₂O₃ / Cu₂O on Al₂O₃ | - / THF-DMA | 80 °C (Flow) | 50% | [12] |
| Bromo-diketone | Various Alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Reflux, 1 h | up to 93% | [11] |
dot
Caption: Key components and setup for a Sonogashira coupling reaction.
Detailed Experimental Protocol (Proposed):
-
Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and Copper(I) iodide (CuI, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol, 1.2 eq.).
-
Reaction: Stir the mixture at 60 °C until the starting material is consumed as indicated by TLC analysis (typically 2-6 hours).
-
Workup: Cool the reaction, dilute with diethyl ether, and filter through celite to remove the ammonium salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over MgSO₄, concentrate, and purify by flash chromatography.
Causality Note: Copper(I) is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base is crucial for neutralizing the HBr generated in the cycle and for forming the copper acetylide.
Classical Transformations: Ullmann and Grignard Reactions
While palladium catalysis dominates, classical organometallic reactions remain powerful tools for specific transformations.
Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classic copper-catalyzed reaction for forming diaryl ethers.[13] It typically requires higher temperatures than palladium-catalyzed methods but is effective, especially for electron-deficient aryl halides.[14]
Expected Performance: The reaction of an aryl bromide with a phenol requires a copper catalyst and a base. The electron-withdrawing fluorine atoms on this compound should facilitate the nucleophilic substitution, potentially leading to moderate to good yields.[14]
Detailed Experimental Protocol (Proposed):
-
Preparation: To a flask, add Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the desired phenol (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and a high-boiling polar aprotic solvent such as DMF or DMSO (3 mL).
-
Reaction: Heat the mixture to 120-140 °C for 12-24 hours.
-
Workup and Purification: Cool the mixture, dilute with water, and extract with ethyl acetate. Wash the organic layers extensively to remove the solvent, dry, concentrate, and purify by chromatography.
Causality Note: The choice of base is critical; potassium and cesium carbonates are often effective.[14] The high temperature is necessary to promote the copper-mediated coupling.
Grignard Reagent Formation
Formation of a Grignard reagent from this compound would create a powerful carbon nucleophile. Direct reaction with magnesium metal is the standard method.[15] An alternative for polyhalogenated systems is a halogen-magnesium exchange using a commercial Grignard reagent like isopropylmagnesium chloride, which can offer greater selectivity at low temperatures.[16]
Expected Performance: The C-Br bond is significantly more reactive than C-F bonds towards magnesium. Therefore, selective formation of 4-ethoxy-2,3-difluorophenylmagnesium bromide is expected to be highly efficient under standard conditions.
Detailed Experimental Protocol (Proposed - Direct Method):
-
Preparation: Place magnesium turnings (1.2 mmol, 1.2 eq.) in an oven-dried, three-neck flask equipped with a condenser and dropping funnel under a nitrogen atmosphere.
-
Initiation: Add a small crystal of iodine. Add a small portion of a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (3 mL) to the magnesium. Gentle heating may be required to initiate the reaction.
-
Reaction: Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
Completion: After the addition is complete, continue to stir at reflux for an additional 1-2 hours. The resulting gray-black solution of the Grignard reagent is ready for reaction with an electrophile.
Causality Note: Rigorously anhydrous conditions are paramount, as Grignard reagents are extremely sensitive to protic sources.[16] The iodine helps to activate the magnesium surface.
Conclusion
This compound is a highly adaptable and valuable building block for chemical synthesis. Its reactivity is dominated by the versatile carbon-bromine bond, which serves as a reliable entry point for a suite of high-yielding transformations. Palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings offer mild and efficient pathways to diverse derivatives with C-C and C-N bonds. Concurrently, classical Ullmann and Grignard reactions provide robust, alternative strategies for forming C-O and C-C bonds, respectively. The protocols and comparative data presented in this guide, based on sound mechanistic principles and established literature for analogous compounds, provide researchers with a strong foundation for the successful application of this strategic intermediate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kbfi.ee [kbfi.ee]
- 12. rsc.org [rsc.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-4-ethoxy-2,3-difluorobenzene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 1-Bromo-4-ethoxy-2,3-difluorobenzene demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this halogenated aromatic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting the best practices in chemical waste management.
Hazard Assessment & Chemical Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a halogenated organic compound, a class of chemicals that requires specialized disposal procedures due to its potential environmental impact.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 156573-09-0 | [2][3][4][5] |
| Molecular Formula | C₈H₇BrF₂O | [2][3] |
| Molecular Weight | 237.04 g/mol | [2][3] |
| Appearance | Off-white crystalline solid or colorless/light yellow liquid | [2][6] |
| Melting Point | 31 °C | [2] |
| Boiling Point | 222.7 °C at 760 mmHg | [2] |
| Flash Point | 107.2 °C | [2] |
| Density | 1.534 g/cm³ | [2] |
Hazard Profile: While specific toxicity data for this exact compound is limited, the Safety Data Sheets (SDS) for structurally similar halogenated aromatic compounds indicate that it should be handled with care.[7] Potential hazards include skin, eye, and respiratory irritation.[8] As a combustible material, it should be kept away from heat, sparks, and open flames.[9][10] The primary concern from a disposal standpoint is its classification as a halogenated organic compound, which necessitates its treatment as hazardous waste to prevent environmental contamination.[1][11]
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the known and potential hazards of the material. The goal is to create a barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear chemical safety goggles or a face shield.[10] This is critical to prevent splashes from contacting the eyes, which can cause serious irritation.
-
Skin Protection : Wear nitrile or other chemically resistant gloves and a lab coat.[9] This prevents direct skin contact, which can cause irritation. Contaminated clothing should be removed and laundered before reuse.[10]
-
Respiratory Protection : All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][9] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator may be required.[10]
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in chemical waste management is proper segregation at the source. Halogenated and non-halogenated organic wastes have different disposal pathways.[11] Co-mingling these waste streams can interfere with disposal processes and is a common violation of safety and regulatory protocols. Halogenated organic wastes are typically disposed of via high-temperature incineration, a process that requires specialized equipment to scrub acidic gases (like HBr and HF) from the exhaust.[7][12][13]
To ensure proper segregation, follow this decision-making process:
Step-by-Step Disposal Protocol
This protocol ensures that all materials, from the neat compound to the final rinsate, are handled as hazardous waste. This self-validating system leaves no room for error, ensuring every trace of the chemical is accounted for.
Methodology:
-
Decontamination of Glassware :
-
Thoroughly rinse all contaminated glassware and equipment with a minimal amount of a suitable solvent, such as acetone or ethanol.[1]
-
Causality : This step ensures that no residual chemical remains in the apparatus, which could contaminate future experiments or pose an exposure risk.
-
Crucially, this rinsate must be collected and treated as hazardous waste.[1] Do not dispose of it down the drain.
-
-
Collection of Waste :
-
Container Management :
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents, including solvents.[1]
-
Keep the container securely sealed when not in use. Store it in a secondary containment bin within a designated satellite accumulation area.
-
Causality : Proper labeling is required by law and is essential for the safety of waste handlers. Secondary containment prevents the spread of material in case of a leak.
-
-
Arranging for Pickup :
-
Once the container is full or has reached its designated accumulation time limit, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[1]
-
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Remove Ignition Sources : Extinguish all nearby flames and turn off hot plates or other spark-producing equipment.[10] The compound is combustible.
-
Ventilate the Area : Ensure the chemical fume hood is operational. If the spill is outside a hood, evacuate the area and contact EHS.
-
Contain and Absorb : For small spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain and soak up the liquid.[8][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Residue : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as required by institutional policy.
By adhering to these rigorous safety and disposal protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- 1. benchchem.com [benchchem.com]
- 2. 156573-09-0|this compound|Shandong Promise New Material Co.,Ltd. [promisechemical.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 156573-09-0 | this compound - AiFChem [aifchem.com]
- 5. This compound | 156573-09-0 [amp.chemicalbook.com]
- 6. Electronics materials,CAS#:156573-09-0,2,3-二氟-4-乙氧基溴苯,this compound [en.chemfish.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
